Product packaging for Entacapone sodium salt(Cat. No.:)

Entacapone sodium salt

Cat. No.: B1139416
M. Wt: 327.27 g/mol
InChI Key: UMQUSXKIIWDDTK-OAZHBLANSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Entacapone is a specific, potent, peripherally acting catechol-O-methyltransferase (COMT) inhibitor with IC50 of 151 nM for PD treatment.IC50 Value: 151 nMTarget: COMTin vitro: Entacapone inhibits catechol-O-methyltransferase(COMT) with similar IC50 in different tissues including live, duodenum, kidney and lung, but entacapone is more active than tolcapone in those tissues. Entacapone (< 100 μM) is a potent inhibitor of α-syn and β-amyloid (Aβ) oligomerization and fibrillogenesis, and also protects against extracellular toxicity induced by the aggregation of both proteins in PC12 cells.in vivo: Levodopa/carbidopa/entacapone has been shown to improve the pharmacokinetic profile of levodopa and provide superior symptomatic control compared with conventional levodopa/dopa decarboxylase inhibitor therapy. We report four case histories describing clinical experience of using levodopa/carbidopa/entacapone 200/50/200 mg, one of the latest doses of this formulation, in a range of patients with Parkinson/'s disease. These cases illustrate that levodopa/carbidopa/entacapone 200/50/200 mg provides improvements in symptomatic control.Clinical trial: The combination product carbidopa/levodopa/entacapone (CLE) was approved in 2003 for the treatment of PD patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N3NaO5 B1139416 Entacapone sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUSXKIIWDDTK-OAZHBLANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacokinetics and Pharmacodynamics of Entacapone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunct therapy in the management of Parkinson's disease.[1] Administered concurrently with levodopa and a dopa decarboxylase inhibitor (e.g., carbidopa), entacapone effectively enhances the therapeutic efficacy of levodopa by mitigating its peripheral degradation.[2] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of entacapone, detailing its mechanism of action, metabolic fate, and clinical effects. Quantitative data are summarized in tabular format for clarity, and key experimental methodologies are described. Visual diagrams generated using the DOT language are included to illustrate critical pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of entacapone is characterized by rapid absorption, extensive metabolism, and a short half-life, necessitating its co-administration with each levodopa dose.[2][3]

Absorption and Distribution

Following oral administration, entacapone is rapidly absorbed, with peak plasma concentrations (Cmax) typically achieved within one hour.[4][5] The absolute bioavailability of entacapone is approximately 35%.[5] Food does not significantly affect its pharmacokinetics.[6] Entacapone is highly bound to plasma proteins (98%), primarily albumin, over a concentration range of 0.4 to 50 µg/mL, and as such, does not distribute widely into tissues.[5][6]

Metabolism and Excretion

Entacapone is extensively metabolized, with a negligible amount (0.2% of the dose) excreted unchanged in the urine.[5] The primary metabolic pathway involves isomerization to its cis-isomer, followed by direct glucuronidation of both the parent compound and the cis-isomer.[5] The resulting glucuronide conjugate is inactive.[5] Approximately 10% of a radiolabeled dose is excreted in the urine, while the majority (90%) is eliminated in the feces via biliary excretion.[5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of entacapone.

Table 1: Single-Dose Pharmacokinetic Parameters of Entacapone (200 mg)

ParameterValueReference
Tmax (Time to Peak Concentration) ~1 hour[4][5]
Cmax (Peak Plasma Concentration) ~1.2 µg/mL[5]
AUC (Area Under the Curve) Varies; dose-proportional up to 800 mg[5]
Absolute Bioavailability ~35%[5]
Elimination Half-life (β-phase) ~0.6 hours[5]
Elimination Half-life (γ-phase) ~2.5 hours[5]
Plasma Protein Binding 98%[5][6]
Volume of Distribution (Vd) 20 L (at steady state, IV)[6]

Table 2: Effect of Entacapone (200 mg) on Levodopa Pharmacokinetics

Levodopa ParameterWithout EntacaponeWith EntacaponePercent ChangeReference
AUC 3620 hng/mL5280 hng/mL+46%[7]
Elimination Half-life 1.3 - 1.5 hours2.0 - 2.4 hours+54-85%[5][7]
Tmax ~1 hourUnaffected0%[5]
Cmax UnaffectedUnaffected0%[5]

Pharmacodynamics

The primary pharmacodynamic effect of entacapone is the inhibition of the COMT enzyme, which plays a crucial role in the metabolism of levodopa and other catechols.[1]

Mechanism of Action

In the presence of a dopa decarboxylase inhibitor, COMT becomes the primary enzyme responsible for the peripheral metabolism of levodopa to 3-O-methyldopa (3-OMD).[2] By inhibiting COMT, entacapone reduces the formation of 3-OMD, thereby increasing the plasma half-life and bioavailability of levodopa.[2][5] This leads to more sustained plasma levodopa concentrations, allowing for a greater and more consistent supply of levodopa to the brain for conversion to dopamine.[2] Entacapone's effects are primarily peripheral, as it does not readily cross the blood-brain barrier.[1]

cluster_periphery Peripheral Circulation cluster_cns Central Nervous System Levodopa_p Levodopa 3OMD 3-O-Methyldopa (Inactive) Levodopa_p->3OMD Metabolism Dopamine_p Dopamine Levodopa_p->Dopamine_p Metabolism Levodopa_cns Levodopa Levodopa_p->Levodopa_cns Crosses BBB COMT COMT Enzyme COMT->Levodopa_p Entacapone Entacapone Entacapone->COMT Inhibition DDC Dopa Decarboxylase DDC->Levodopa_p Carbidopa Carbidopa Carbidopa->DDC Inhibition Dopamine_cns Dopamine (Active) Levodopa_cns->Dopamine_cns Conversion

Mechanism of Action of Entacapone
Dose-Response Relationship

Studies have demonstrated a dose-dependent inhibition of erythrocyte COMT activity by entacapone.[4][6] A 200 mg dose of entacapone results in an average maximum inhibition of erythrocyte COMT activity of 65%, with a return to baseline within 8 hours.[6] The 200 mg dose has been identified as the most effective for increasing the duration of motor response to levodopa.[4]

Table 3: Effect of Entacapone on Levodopa Metabolites

MetaboliteEffect of Entacapone (200 mg)Reference
3-O-Methyldopa (3-OMD) AUC Decreased[4]
Homovanillic Acid (HVA) AUC Decreased[4]
3,4-Dihydroxyphenylacetic Acid (DOPAC) AUC Increased[4]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of entacapone's pharmacokinetics and pharmacodynamics.

Clinical Pharmacokinetic and Dose-Response Study

Objective: To evaluate the dose-response effects of entacapone on the pharmacokinetics of levodopa and the clinical response in Parkinson's disease patients with motor fluctuations.[4]

Study Design: A randomized, double-blind, single-graded-dose, crossover study with five 1-day treatment periods, each separated by a one-week washout period.[4]

Participants: 20 patients with Parkinson's disease experiencing levodopa-related motor fluctuations.[4]

Intervention:

  • Entacapone (50, 100, 200, or 400 mg) or placebo administered at 8 a.m. with the patient's usual morning dose of levodopa/dopa decarboxylase inhibitor.[4]

Pharmacokinetic and Pharmacodynamic Assessments:

  • Blood Sampling: Venous blood samples were collected at pre-dose and at regular intervals post-dose for the determination of plasma concentrations of entacapone, levodopa, and its metabolites.

  • COMT Activity Assay: Soluble COMT (S-COMT) activity in red blood cells (RBCs) was measured.

  • Clinical Assessment: Motor responses were quantified at 30-minute intervals using the motor part of the Unified Parkinson's Disease Rating Scale (UPDRS).[4]

cluster_screening Screening & Enrollment cluster_treatment Crossover Treatment Periods (5 x 1-day, 1 week washout) cluster_assessments Assessments (During each period) Enrollment Enroll 20 PD Patients (with motor fluctuations) Period1 Period 1: Entacapone Dose 1 / Placebo + Levodopa/DDCI Period2 Period 2: Entacapone Dose 2 / Placebo + Levodopa/DDCI PK_Sampling Pharmacokinetic Blood Sampling Period1->PK_Sampling COMT_Assay RBC COMT Activity Assay Period1->COMT_Assay UPDRS_Eval UPDRS Motor Score (every 30 mins) Period1->UPDRS_Eval Period3 Period 3: Entacapone Dose 3 / Placebo + Levodopa/DDCI Period4 Period 4: Entacapone Dose 4 / Placebo + Levodopa/DDCI Period5 Period 5: Entacapone Dose 5 / Placebo + Levodopa/DDCI

Clinical Trial Workflow
Analytical Method for Entacapone Quantification in Plasma

Objective: To develop and validate a sensitive and selective method for the quantification of entacapone in human plasma.[8]

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Sample Preparation:

  • A single-step liquid-liquid extraction (LLE) is performed.

  • Plasma samples are mixed with an internal standard (e.g., rofecoxib).

  • Extraction is carried out using an organic solvent mixture, such as ethyl acetate/n-hexane (30/70, v/v).[8]

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: Reverse phase C18 column.[8]

  • Mobile Phase: Isocratic elution with a mixture of 30 mM phosphate buffer (pH 2.75) and acetonitrile (62/38, v/v).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 315 nm.[8]

Validation Parameters:

  • Linearity: Established over a range of 25-2500 ng/mL.[8]

  • Lower Limit of Quantitation (LLOQ): 25 ng/mL.[8]

Erythrocyte COMT Inhibition Assay

Objective: To measure the inhibitory effect of entacapone on COMT activity in red blood cells.

Principle: The assay measures the rate of O-methylation of a catechol substrate by COMT in erythrocyte lysates. The formation of the methylated product is quantified.

General Protocol:

  • Erythrocyte Lysate Preparation: Whole blood is centrifuged to separate red blood cells, which are then washed and lysed to release intracellular contents, including COMT.

  • Reaction Mixture: The lysate is incubated with a reaction mixture containing:

    • A catechol substrate (e.g., 3,4-dihydroxybenzoic acid).

    • A methyl donor, S-adenosyl-L-methionine (SAM).

    • Magnesium chloride (as a cofactor).

    • A buffer to maintain optimal pH.

  • Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by adding an acid.

  • Product Quantification: The O-methylated product is quantified using an appropriate analytical method, such as HPLC with electrochemical or fluorescence detection.[1]

  • Inhibition Calculation: COMT activity in the presence of entacapone is compared to the activity in its absence to determine the percentage of inhibition.

Conclusion

Entacapone's pharmacokinetic and pharmacodynamic profiles are well-characterized, demonstrating its role as a potent and selective peripheral COMT inhibitor. Its rapid absorption and short half-life align with its intended use as an adjunct to levodopa therapy, requiring administration with each dose. The primary pharmacodynamic effect of entacapone is the significant increase in the bioavailability and prolongation of the elimination half-life of levodopa, leading to improved motor control in patients with Parkinson's disease. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of entacapone and other COMT inhibitors in drug development.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Entacapone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a potent and selective, peripherally acting inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolic pathway of levodopa.[1][2] By inhibiting COMT, entacapone enhances the bioavailability and prolongs the therapeutic effect of levodopa, a cornerstone treatment for Parkinson's disease.[3] This technical guide provides a comprehensive overview of the chemical properties and structural features of entacapone and its sodium salt, intended for professionals in research and drug development.

Chemical Structure and Identification

Entacapone, chemically known as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is a nitrocatechol derivative.[4] The sodium salt form is utilized in pharmaceutical preparations.

Figure 1: Chemical Structure of Entacapone

Caption: Chemical structure of Entacapone.

Physicochemical Properties

A summary of the key physicochemical properties of entacapone and its sodium salt is presented in the tables below. These properties are critical for understanding the behavior of the molecule in various pharmaceutical and biological systems.

General Properties
PropertyEntacaponeEntacapone Sodium SaltReference(s)
Chemical Formula C₁₄H₁₅N₃O₅C₁₄H₁₄N₃NaO₅[5],[]
Molecular Weight 305.29 g/mol 327.27 g/mol [5],[]
CAS Number 130929-57-61047659-02-8[7],[8]
Appearance Yellow to orange non-hygroscopic crystalline powderPowder[4],[8]
Thermal and Acid-Base Properties
PropertyValueReference(s)
Melting Point (Entacapone) 163.6 °C (from DSC)[4]
pKa (Entacapone) ~4.5[9]
Solubility Profile
Solvent/ConditionSolubility of EntacaponeReference(s)
Water Practically insoluble[4]
pH 1.2 ~0.017 mg/mL[10]
pH 7.4 ~1.75 mg/mL[10]
Anhydrous Ethanol Slightly soluble[4]
Acetone Soluble or sparingly soluble[4]
DMSO (this compound) Soluble[8]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are essential for the identification, quantification, and purity assessment of entacapone.

Spectroscopic Properties
TechniqueKey FindingsReference(s)
UV-Vis Spectroscopy λmax at ~308 nm in methanol and ~378 nm in 20% sodium acetate solution.[1],[11]
Infrared (IR) Spectroscopy O-H stretching band observed at 3339 cm⁻¹ for polymorph-A.[12]
¹H NMR Spectroscopy Predicted spectrum available.[13]
Chromatographic Data

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of entacapone. A typical reversed-phase HPLC method is summarized below.

ParameterCondition
Column C18
Mobile Phase Acetonitrile and 0.02M potassium dihydrogen orthophosphate (pH 6.0) (55:45)
Flow Rate 1.0 mL/min
Detection UV at 310 nm

Mechanism of Action: COMT Inhibition

Entacapone exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). In patients with Parkinson's disease treated with levodopa, a significant portion of levodopa is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD). This reduces the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain.[2][14]

By inhibiting peripheral COMT, entacapone decreases the conversion of levodopa to 3-OMD, thereby increasing the plasma half-life and bioavailability of levodopa.[3] This leads to more sustained dopaminergic stimulation in the brain, helping to alleviate the motor fluctuations often experienced by patients on long-term levodopa therapy.[15]

Figure 2: Levodopa Metabolism and COMT Inhibition by Entacapone

COMT_Inhibition cluster_periphery Periphery cluster_brain Brain Levodopa_p Levodopa COMT COMT Levodopa_p->COMT Levodopa_b Levodopa Levodopa_p->Levodopa_b Crosses Blood-Brain Barrier OMD 3-O-Methyldopa COMT->OMD Metabolism Entacapone Entacapone Entacapone->COMT Inhibits DDC DDC Levodopa_b->DDC Dopamine Dopamine DDC->Dopamine Conversion HPLC_Workflow A Mobile Phase Preparation (Acetonitrile/Phosphate Buffer) C HPLC System Setup (C18 Column, UV Detector) A->C B Standard & Sample Preparation D Injection of Standard and Sample B->D C->D E Chromatographic Separation D->E F Data Acquisition (Peak Area Measurement) E->F G Quantification and Analysis F->G

References

Entacapone Sodium Salt: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Entacapone Sodium Salt, a critical catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. Understanding these fundamental physicochemical properties is paramount for the successful formulation, development, and manufacturing of robust and efficacious dosage forms. This document synthesizes available data on solubility in various media, details stability under stress conditions, and provides standardized experimental protocols.

Solubility Profile of Entacapone

Entacapone is a weakly acidic compound, and its solubility is highly dependent on the pH of the medium. The sodium salt form generally exhibits enhanced aqueous solubility compared to the free acid, particularly in neutral to acidic environments.

Aqueous Solubility

The aqueous solubility of entacapone demonstrates a significant increase with rising pH.[1][2] This is attributed to the ionization of the phenolic hydroxyl groups. While specific data for the sodium salt is not extensively detailed in publicly available literature, the pH-solubility profile of entacapone provides a strong indication of the behavior of its salt form in aqueous solutions.

pHSolubility of Entacapone (µg/mL)Reference
1.2~17[1]
3.012.4[1][2]
≤5.0< 80[1]
7.4~1750[1]
Organic Solvent Solubility

Entacapone is soluble in several organic solvents. This information is crucial for developing various dosage forms and for analytical method development.

SolventSolubility of Entacapone (mg/mL)Reference
Ethanol~5[3]
Dimethyl Sulfoxide (DMSO)~30[3]
Dimethylformamide (DMF)~30[3]
AcetoneSoluble to sparingly soluble[1]

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve entacapone in DMSO and then dilute with the aqueous buffer of choice.[3]

Stability Profile of Entacapone

The stability of entacapone and its sodium salt is a critical quality attribute that can be affected by various environmental factors, including pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies on entacapone have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionObservationsReference(s)
Acid Hydrolysis (e.g., 1.0 N HCl at room temperature to reflux)Degradation is observed.[4]
Base Hydrolysis (e.g., 0.05 N NaOH at room temperature)Significant degradation occurs.[4]
Oxidative Degradation (e.g., 3% H₂O₂)Degradation is observed.[4]
Thermal Degradation (e.g., 105°C)Entacapone is relatively stable.[5]
Photodegradation (e.g., UV light at 254 nm)The primary degradation product is the geometric isomer, Z-entacapone.
Solid-State (Heat and Humidity) Entacapone is relatively stable under heat and humidity conditions.[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess Entacapone Sodium Salt B Add to a known volume of the test solvent A->B Dispense C Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48h) B->C Incubate D Withdraw an aliquot C->D Sample E Filter to remove undissolved solid (e.g., 0.45 µm filter) D->E Clarify F Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV) E->F Quantify

Caption: Workflow for solubility determination using the shake-flask method.

Stability Study: Forced Degradation Protocol

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., HCl) HPLC Analyze stressed samples by a validated stability-indicating RP-HPLC method Acid->HPLC Base Base Hydrolysis (e.g., NaOH) Base->HPLC Oxidation Oxidation (e.g., H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 105°C) Thermal->HPLC Photo Photolytic Stress (e.g., UV light) Photo->HPLC DAD Use a Photodiode Array (PDA) detector to check for peak purity and identify degradation products HPLC->DAD Start Prepare Entacapone Sodium Salt Solution/Solid Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Experimental workflow for forced degradation studies of this compound.

Stability-Indicating RP-HPLC Method

A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately quantifying entacapone and its degradation products.

Typical Chromatographic Conditions:

ParameterConditionReference(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution mode.[4]
Flow Rate 1.0 mL/min[4]
Detection UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 210 nm or 310 nm).[4]
Temperature Ambient or controlled (e.g., 30°C)[5]
Injection Volume 10-20 µL[5]

Degradation Pathway

The primary degradation pathway for entacapone under photolytic stress is the isomerization from the (E)-isomer to the (Z)-isomer. Other degradation products can be formed under hydrolytic and oxidative stress, and their structures can be elucidated using techniques like LC-MS/MS.

Degradation_Pathway Entacapone (E)-Entacapone (Parent Drug) Z_Entacapone (Z)-Entacapone (Geometric Isomer) Entacapone->Z_Entacapone Photodegradation (UV light) Other_Degradants Other Degradation Products Entacapone->Other_Degradants Hydrolysis (Acid/Base), Oxidation

Caption: Simplified degradation pathways of Entacapone under stress conditions.

Conclusion

This technical guide provides essential solubility and stability data for this compound, critical for its development into a safe, effective, and stable pharmaceutical product. The provided experimental protocols offer a standardized approach for in-house characterization. A thorough understanding of these properties will enable researchers and formulation scientists to design robust dosage forms with optimal biopharmaceutical performance and shelf-life. It is recommended that specific studies on the sodium salt be conducted to confirm and expand upon the data presented, particularly concerning its solid-state properties and comparative stability.

References

Entacapone: A Technical Guide to its Discovery, Development, and Mechanism for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain.[1][2] The cornerstone of symptomatic treatment for PD has long been levodopa (L-DOPA), a metabolic precursor to dopamine.[3][4] However, the efficacy of levodopa is limited by its extensive peripheral metabolism, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[3] While AADC can be effectively inhibited by co-administered drugs like carbidopa, a significant portion of levodopa is converted by COMT to the inactive metabolite 3-O-methyldopa (3-OMD) before it can cross the blood-brain barrier.[3][5][6] This peripheral degradation reduces the bioavailability of levodopa, leading to the need for higher doses and contributing to motor fluctuations known as "wearing-off" phenomena in patients.[7][8] This whitepaper provides an in-depth technical overview of the discovery, development, mechanism of action, and key experimental data for Entacapone, a selective and reversible COMT inhibitor developed to address this therapeutic challenge.

Discovery and Rationale for COMT Inhibition

The rationale for developing a COMT inhibitor emerged from the need to enhance the efficiency of levodopa therapy.[9] By blocking the COMT enzyme in the periphery, it was hypothesized that the conversion of levodopa to 3-OMD could be reduced, thereby increasing the plasma half-life and bioavailability of levodopa for transport into the brain.[9][10][11] This would, in turn, provide more stable and sustained dopaminergic stimulation in the central nervous system, improving motor control and reducing "off" periods.[6][8]

In the 1980s, a drug development program at Orion Pharma focused on inhibiting COMT.[9] This research led to the discovery of Entacapone, a nitrocatechol-class compound, identified as a potent, selective, and reversible inhibitor of COMT that acts primarily in peripheral tissues.[5][6][9] Unlike the earlier COMT inhibitor tolcapone, Entacapone does not significantly cross the blood-brain barrier and is not associated with the same risks of hepatotoxicity.[5][7]

Mechanism of Action

Entacapone exerts its therapeutic effect by selectively and reversibly inhibiting the COMT enzyme.[5][6] In the presence of an AADC inhibitor like carbidopa, COMT becomes the primary enzyme responsible for the peripheral metabolism of levodopa.[12][13] Entacapone binds to the COMT enzyme, preventing it from catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to levodopa. This inhibition significantly reduces the formation of 3-OMD.[5][6] Consequently, plasma levels of levodopa are higher and more sustained, allowing a greater amount of the precursor to reach the brain for conversion into dopamine.[1][7]

Entacapone_Mechanism_of_Action cluster_periphery Peripheral Tissues LD Levodopa COMT COMT Enzyme LD->COMT Metabolism Dopamine Dopamine (Active) LD->Dopamine Crosses BBB & Converted by AADC OMD 3-O-Methyldopa (Inactive) COMT->OMD Entacapone Entacapone Entacapone->COMT Inhibition

Caption: Mechanism of Entacapone in peripheral tissues.

Quantitative Data Summary

The development of Entacapone was supported by extensive pharmacokinetic and clinical efficacy studies. The data below summarizes its key properties and therapeutic effects.

Table 1: Pharmacokinetic Properties of Entacapone in Humans
ParameterValueNotesCitation(s)
Time to Peak (Tmax) ~1.0 hourRapidly absorbed.[12][14]
Bioavailability ~35%Oral administration.[12][14]
Plasma Protein Binding 98%Primarily binds to serum albumin.[12][13]
Volume of Distribution (Vd) ~20 LDoes not distribute widely into tissues.[12][13]
Elimination Half-Life (t1/2) 0.4 - 0.7 hours (β-phase)2.4 hours (γ-phase)Biphasic elimination.[14]
Metabolism Almost completely metabolizedMain pathway is isomerization and direct glucuronidation. The glucuronide conjugate is inactive.[12][13]
Excretion 10% in urine, 90% in fecesBiliary excretion is the major route.[12][13]
Effect on Levodopa AUC Increases by ~35-46%When co-administered with Levodopa/Carbidopa.[12][14][15]
Effect on Levodopa t1/2 Prolonged from ~1.3h to ~2.4hExtends the duration of levodopa availability.[12][14]
Table 2: Summary of Efficacy from Key Clinical Trials in PD Patients with Motor Fluctuations
Study OutcomeEntacapone GroupPlacebo GroupNotesCitation(s)
Increase in Daily "ON" Time 0.7 to 1.7 hours-Significant increase in the period of good motor control.[8][16]
Increase in "ON" Time (from baseline) +1.3 hours-In a 6-month study, "ON" time increased from 9.5h to 10.8h.[17]
Reduction in Daily "OFF" Time Corresponding decrease-Directly corresponds to the increase in "ON" time.[8][16][17]
Change in % "ON" Time +5.0 percentage points-Based on home diaries from a 24-week multicenter trial.[18]
Daily Levodopa Dose Reduction 10% to 30% reduction-Often required to manage increased dopaminergic effects like dyskinesia.[12][16]

Experimental Protocols and Workflows

Key Preclinical Experiment: In Vitro COMT Inhibition Assay

This protocol describes a representative method for determining the inhibitory potency (IC50) of a compound like Entacapone against the COMT enzyme. The methodology is adapted from published studies on COMT inhibitors.[19]

Objective: To quantify the concentration of Entacapone required to inhibit 50% of the activity of recombinant human soluble COMT (S-COMT).

Materials:

  • Recombinant human S-COMT (e.g., 2.0 µg/mL final concentration)

  • Magnesium Chloride (MgCl2) (e.g., 5 mM final concentration)

  • Dithiothreitol (DTT) (e.g., 1 mM final concentration)

  • S-adenosyl-methionine (SAM) (e.g., 200 µM final concentration), the methyl donor

  • A suitable COMT substrate, such as 3,4-dihydroxy-5-nitrobenzaldehyde (or another catechol substrate)

  • Entacapone stock solution and serial dilutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction termination solution (e.g., ice-cold acetonitrile with 1% formic acid)

  • HPLC system for quantification of the methylated product

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube or plate well, prepare an incubation mixture containing S-COMT, MgCl2, DTT, the catechol substrate, and the specific concentration of Entacapone being tested in PBS buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 3-5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding SAM to the mixture.

  • Incubation: Allow the reaction to proceed at 37°C for a fixed time (e.g., 6-10 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of the ice-cold termination solution. This denatures the enzyme and precipitates proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant using HPLC to measure the concentration of the O-methylated product.

  • Data Analysis: Calculate the percentage of COMT inhibition for each Entacapone concentration relative to a control reaction with no inhibitor. Plot the percent inhibition against the logarithm of the Entacapone concentration and fit the data to a dose-response curve to determine the IC50 value.

COMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - S-COMT Enzyme - Substrate - Buffers (MgCl2, DTT) C Combine Reagents & Entacapone in Plate A->C B Create Serial Dilutions of Entacapone B->C D Pre-incubate (37°C) C->D E Initiate with SAM & Incubate D->E F Terminate Reaction (e.g., Acetonitrile) E->F G Centrifuge & Collect Supernatant F->G H Quantify Product (HPLC) G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: General experimental workflow for an in vitro COMT inhibition assay.
Drug Development and Clinical Trial Pipeline

The development of Entacapone followed a structured pipeline from initial concept to market approval, typical for pharmaceutical agents.

Entacapone_Development_Pipeline Target Target Identification (COMT in Levodopa Metabolism) Discovery Drug Discovery (Nitrocatechol Screening) Target->Discovery Preclinical Preclinical Studies (In Vitro & In Vivo Safety/Efficacy) Discovery->Preclinical Phase1 Phase I Clinical Trials (Safety & Pharmacokinetics in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dose-Ranging in PD Patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Submission & Approval (FDA/EMA) Phase3->Approval Phase4 Phase IV / Post-Market (Long-term Surveillance) Approval->Phase4

Caption: A high-level overview of the drug development pipeline for Entacapone.

The clinical development program for Entacapone included several randomized, placebo-controlled, double-blind trials to establish its efficacy and safety as an adjunct to levodopa therapy in patients with Parkinson's disease experiencing motor fluctuations.[8][16][18] These trials consistently demonstrated that adding Entacapone 200 mg with each levodopa dose significantly increased "ON" time and decreased "OFF" time.[16][20]

The discovery and development of Entacapone represent a significant advancement in the symptomatic management of Parkinson's disease. By elucidating the role of COMT in levodopa metabolism, researchers were able to design a targeted therapy that enhances the efficacy of the gold-standard treatment. The extensive preclinical and clinical research program successfully demonstrated that peripheral COMT inhibition with Entacapone increases the bioavailability and prolongs the effect of levodopa, leading to tangible improvements in motor function and quality of life for patients experiencing "wearing-off" phenomena. Entacapone serves as a prime example of a successful translational research program, moving from a biochemical hypothesis to a widely used therapeutic agent.[9]

References

An In-Depth Technical Guide to the Signaling Pathways of Entacapone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) that serves as a critical adjunct therapy in the management of Parkinson's disease.[1] Its primary mechanism of action involves the modulation of levodopa (L-DOPA) metabolism, leading to enhanced bioavailability and more sustained central dopaminergic stimulation.[1][2] This guide provides a detailed examination of the core signaling pathways influenced by Entacapone, presents key quantitative pharmacological data, outlines relevant experimental methodologies, and explores potential secondary and neuroprotective pathways. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Entacapone's molecular and systemic effects.

Core Signaling Pathway: Modulation of Levodopa Metabolism

The principal therapeutic value of Entacapone is derived from its direct influence on the metabolic pathway of L-DOPA, the primary precursor to dopamine used in Parkinson's disease treatment.[3] In patients receiving L-DOPA and a DOPA decarboxylase (DDC) inhibitor like carbidopa, the peripheral metabolism of L-DOPA is predominantly catalyzed by COMT.[4][5]

COMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine to L-DOPA, converting it into the inactive metabolite 3-O-methyldopa (3-OMD).[5][6] This process significantly reduces the fraction of administered L-DOPA that can cross the blood-brain barrier (BBB) to exert its therapeutic effect in the central nervous system (CNS).

Entacapone is a nitrocatechol-structured compound that selectively and reversibly inhibits COMT, primarily in peripheral tissues, as it does not readily cross the BBB.[5][7] By blocking this enzymatic conversion, Entacapone decreases the formation of 3-OMD, thereby increasing the plasma half-life and bioavailability of L-DOPA.[2][8] This results in a greater and more sustained supply of L-DOPA to the brain, leading to more consistent dopaminergic stimulation and an improvement in the motor symptoms of Parkinson's disease.[1] Clinically, this manifests as an increase in "ON" time, the period when medication is effective, and a corresponding decrease in "OFF" time.[4][9]

G cluster_periphery Peripheral Tissues cluster_cns Central Nervous System (Brain) LDOPA_p Levodopa (L-DOPA) COMT COMT LDOPA_p->COMT Metabolism DDC_p DDC (Blocked by Carbidopa) LDOPA_p->DDC_p Minor Pathway BBB Blood-Brain Barrier LDOPA_p->BBB Increased Bioavailability OMD 3-O-methyldopa (3-OMD) (Inactive) COMT->OMD Entacapone Entacapone Entacapone->COMT Inhibition LDOPA_c Levodopa (L-DOPA) DDC_c DDC LDOPA_c->DDC_c Dopamine Dopamine DDC_c->Dopamine Effect Therapeutic Effect (Motor Symptom Relief) Dopamine->Effect BBB->LDOPA_c

Caption: Entacapone's inhibition of peripheral COMT enhances L-DOPA's central bioavailability.

Potential Neuroprotective and Secondary Signaling Pathways

Beyond its primary role in L-DOPA metabolism, emerging research suggests Entacapone may influence other signaling pathways, potentially offering neuroprotective benefits.

BDNF-TrkB Signaling Pathway

Studies in animal models have indicated that Entacapone may promote hippocampal neurogenesis.[10] This effect is hypothesized to be mediated through the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway. Research has shown that treatment with Entacapone can significantly increase the levels of mature BDNF and phosphorylated TrkB in the hippocampus.[10] The BDNF-TrkB pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.[10] Activation of this pathway could represent a secondary mechanism through which Entacapone contributes to neurological health, although these findings are preclinical and require further investigation.

G Entacapone Entacapone BDNF BDNF (Brain-Derived Neurotrophic Factor) Entacapone->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates Signaling Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) TrkB->Signaling Neurogenesis Neurogenesis & Synaptic Plasticity Signaling->Neurogenesis G cluster_pathway One-Carbon Metabolism LDOPA Levodopa COMT COMT LDOPA->COMT OMD 3-O-methyldopa COMT->OMD SAH SAH COMT->SAH Co-product SAM SAM SAM->COMT Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Entacapone Entacapone Entacapone->COMT Inhibition (Reduces Flux) G cluster_study Clinical Pharmacokinetic Study Workflow start Subject Recruitment & Baseline Assessment admin Administer Levodopa/Carbidopa +/- Entacapone (200 mg) start->admin sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 6, 8 hrs) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Quantification via HPLC (Measure L-DOPA, 3-OMD, Entacapone) processing->analysis pk_pd Pharmacokinetic & Pharmacodynamic Data Analysis analysis->pk_pd end Determine AUC, Tmax, Half-life, COMT Inhibition pk_pd->end

References

Entacapone's Role in Altering Levodopa Plasma Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. As a dopamine precursor, levodopa can cross the blood-brain barrier to replenish central dopamine levels. However, its therapeutic efficacy is hampered by extensive peripheral metabolism. Two primary enzymes, DOPA decarboxylase (DDC) and Catechol-O-methyltransferase (COMT), rapidly break down levodopa in the periphery, with only a small fraction of the administered dose reaching the central nervous system.[1][2] To counteract this, levodopa is co-administered with a DDC inhibitor (e.g., carbidopa), which prevents its conversion to dopamine outside the brain. This blockade, however, elevates the importance of the COMT pathway, making it the principal route for peripheral levodopa degradation.[2][3][4][5]

Entacapone is a selective and reversible inhibitor of the COMT enzyme.[4][6] It acts peripherally and does not significantly penetrate the blood-brain barrier.[3][6] By inhibiting peripheral COMT, entacapone protects levodopa from degradation, thereby altering its plasma pharmacokinetics to enhance its bioavailability and therapeutic effect. This guide provides a detailed examination of the mechanism, pharmacokinetic impact, and experimental evaluation of entacapone as an adjunct to levodopa therapy.

Mechanism of Action

The primary mechanism of entacapone is the inhibition of COMT in peripheral tissues.[4] When the DDC enzyme is blocked by an inhibitor like carbidopa, COMT becomes the major enzyme responsible for metabolizing levodopa into 3-O-methyldopa (3-OMD).[3][4][5] 3-OMD is an inactive metabolite that competes with levodopa for transport across the blood-brain barrier. By inhibiting COMT, entacapone reduces the formation of 3-OMD, leading to a higher proportion of levodopa being available for transport into the brain.[6][7] This action increases the plasma half-life of levodopa, allowing more of it to cross the blood-brain barrier and be converted into dopamine in the central nervous system.[5]

G cluster_periphery Peripheral System cluster_cns Central Nervous System (CNS) Levodopa_p Levodopa DDC DDC Levodopa_p->DDC Metabolism COMT COMT Levodopa_p->COMT Metabolism Levodopa_cns Levodopa Levodopa_p->Levodopa_cns Transport Dopamine_p Dopamine OMD 3-O-methyldopa (3-OMD) BBB Blood-Brain Barrier OMD->BBB Competes for Transport Carbidopa Carbidopa Carbidopa->DDC Inhibits Entacapone Entacapone Entacapone->COMT DDC->Dopamine_p COMT->OMD DDC_cns DDC Levodopa_cns->DDC_cns Dopamine_cns Dopamine DDC_cns->Dopamine_cns Conversion

Caption: Levodopa metabolism with DDC and COMT inhibitors.

Impact on Levodopa Plasma Pharmacokinetics

The co-administration of entacapone with levodopa/carbidopa leads to significant and clinically relevant alterations in the plasma pharmacokinetic profile of levodopa. These changes result in more sustained plasma levodopa concentrations.[4]

Key Pharmacokinetic Changes:

  • Area Under the Curve (AUC): Entacapone consistently increases the AUC of levodopa, signifying greater total drug exposure. Studies have shown that a 200 mg dose of entacapone can increase the levodopa AUC by approximately 30-46%.[3][8][9]

  • Elimination Half-Life (t½): The elimination half-life of levodopa is prolonged in the presence of entacapone. For instance, the half-life can be extended from approximately 1.3-1.5 hours to 2.0-2.4 hours.[3][8] One study noted a prolongation of up to 75%.[10]

  • Maximum Concentration (Cmax) and Time to Cmax (Tmax): The effect on Cmax and Tmax is generally not significant.[3][6] Some studies report a slight decrease in Cmax, while Tmax is largely unaffected.[9][11]

  • 3-O-methyldopa (3-OMD) Levels: Entacapone markedly and dose-dependently decreases the plasma concentration of 3-OMD, the metabolite formed by COMT.[3][9][12]

Table 1: Summary of Entacapone's Effect on Levodopa Pharmacokinetic Parameters
ParameterChange with Entacapone (200 mg)Magnitude of ChangeReference(s)
AUC (Area Under the Curve) Increased30% - 46% increase[3][8][9][11]
t½ (Elimination Half-Life) ProlongedIncreased from ~1.5h to ~2.4h (23-75% increase)[3][8][10][12]
Cmax (Maximum Concentration) Generally not affected / Slightly decreasedNo significant change[3][6][9][13]
Tmax (Time to Cmax) Generally not affectedNo significant change[3][6]
3-OMD Plasma Levels Markedly Decreased38% - 66% decrease[3][9][11][12]

Experimental Protocols

The pharmacokinetic effects of entacapone on levodopa have been established through numerous clinical trials. These studies typically employ rigorous methodologies to ensure the reliability of the data.

Common Methodological Components:
  • Study Design: Most studies utilize a randomized, double-blind, placebo-controlled, crossover design.[12][14] This design minimizes bias, as each participant serves as their own control, receiving both the active treatment (entacapone) and a placebo in a random order, separated by a washout period.[9]

  • Subject Population: Studies have been conducted in both healthy volunteers and Parkinson's disease patients, particularly those experiencing "end-of-dose" motor fluctuations.[8][14][15]

  • Drug Administration: A single dose or multiple doses of levodopa/carbidopa are administered with either entacapone (commonly 200 mg) or a placebo.[14][15] For example, a study might involve administering one levodopa/carbidopa (100/25 mg) tablet with 200 mg of entacapone or a placebo.[15]

  • Pharmacokinetic Sampling: Serial blood samples are collected at frequent, predefined intervals after drug administration (e.g., every 30 minutes for the first few hours) to construct a detailed plasma concentration-time curve.[9][14]

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) with electrochemical detection or tandem mass spectrometry (HPLC-MS/MS) are the standard analytical methods for the simultaneous quantification of levodopa, its metabolites (like 3-OMD), carbidopa, and entacapone in human plasma.[16][17][18] These methods are validated for selectivity, sensitivity, linearity, precision, and accuracy.[16] Sample preparation often involves protein precipitation followed by separation on a C8 or C18 column.[16][17]

G cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) start Subject Recruitment (PD Patients or Healthy Volunteers) screening Screening & Baseline Assessment start->screening randomization Randomization screening->randomization groupA Group A: Levodopa/Carbidopa + Entacapone randomization->groupA groupB Group B: Levodopa/Carbidopa + Placebo randomization->groupB pk_sampling1 Serial Blood Sampling groupA->pk_sampling1 groupB->pk_sampling1 washout Washout Period pk_sampling1->washout groupA_2 Group A: Levodopa/Carbidopa + Placebo washout->groupA_2 groupB_2 Group B: Levodopa/Carbidopa + Entacapone washout->groupB_2 pk_sampling2 Serial Blood Sampling groupA_2->pk_sampling2 groupB_2->pk_sampling2 analysis Plasma Sample Analysis (e.g., HPLC-MS/MS) pk_sampling2->analysis data_analysis Pharmacokinetic Data Analysis (AUC, Cmax, t½, etc.) analysis->data_analysis end_node Results & Conclusion data_analysis->end_node

Caption: Workflow for a crossover pharmacokinetic study.

Conclusion

Entacapone plays a critical role in optimizing levodopa therapy by selectively inhibiting its peripheral metabolism via the COMT enzyme. This inhibition leads to a significant alteration of levodopa's plasma pharmacokinetics, most notably by increasing its AUC and prolonging its elimination half-life. These modifications result in more stable and sustained plasma levodopa levels, which enhances the delivery of levodopa to the brain. For researchers and drug development professionals, understanding this pharmacokinetic interaction is fundamental to developing more effective and refined therapeutic strategies for Parkinson's disease, aiming to provide more consistent dopaminergic stimulation and improve clinical outcomes for patients.

References

Methodological & Application

Application Notes and Protocols for Entacapone Sodium Salt in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine.[1][2][3] In the context of Parkinson's disease (PD), entacapone is primarily used as an adjunct to levodopa therapy.[1][3] By inhibiting peripheral COMT, entacapone prevents the breakdown of levodopa, thereby increasing its plasma half-life and bioavailability in the brain.[1][3] This leads to more sustained dopaminergic stimulation and an improvement in motor symptoms.[1][2] Beyond its role in dopamine metabolism, preclinical studies suggest that entacapone may also exert neuroprotective and neurogenic effects, potentially through the activation of signaling pathways like the brain-derived neurotrophic factor (BDNF)-tyrosine kinase receptor B (TrkB) pathway.[4]

These application notes provide a comprehensive overview of the experimental design and detailed protocols for utilizing entacapone sodium salt in various animal models relevant to neurodegenerative disease research.

Data Presentation

Table 1: Pharmacokinetic Parameters of Entacapone in Rats
ParameterValueAnimal ModelAdministration RouteDoseReference
Elimination Half-life (t½) 0.8 hRatIntravenous3 mg/kg[5]
2.9 h (Tolcapone for comparison)RatIntravenous3 mg/kg[5]
Striatum/Serum Ratio Lower than Tolcapone (3-fold difference)RatIntravenous3 mg/kg[5]
Oral Bioavailability 10.4%RatOralNot Specified[6]
Table 2: Efficacy of Entacapone in a 6-OHDA Rat Model of Parkinson's Disease
Behavioral TestTreatment GroupOutcomeReference
Apomorphine-Induced Rotations Levodopa (6 mg/kg) + Entacapone (30 mg/kg/day)↓ Severity of dyskinesia[7]
Levodopa (6.5 mg/kg) + Entacapone↑ Contralateral turning response[8]
Levodopa (4.25 mg/kg) + EntacaponeComparable turning response to Levodopa (6.5 mg/kg) alone[8]
Table 3: Neurogenic Effects of Entacapone in Mice
AssayTreatment GroupOutcomeReference
Novel Object Recognition Entacapone (50 and 200 mg/kg)↑ Exploration time
Immunohistochemistry (Hippocampus) Entacapone↑ Ki67-positive proliferating cells
Entacapone↑ Doublecortin-positive immature neurons
Entacapone↑ pCREB-positive cells
Western Blot (Hippocampus) Entacapone↑ Phosphorylated TrkB
Entacapone↑ Brain-derived neurotrophic factor (BDNF)

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral lesion of the nigrostriatal pathway in rats to model Parkinson's disease.

Materials:

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile 0.9% saline

  • Desipramine HCl (to protect noradrenergic neurons)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

  • Stereotaxic Surgery:

    • Secure the anesthetized rat in a stereotaxic frame.

    • Administer desipramine HCl (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent damage to noradrenergic neurons.[9]

    • Drill a small burr hole in the skull over the desired injection site (e.g., medial forebrain bundle or striatum).

    • For Medial Forebrain Bundle (MFB) Lesion: Use stereotaxic coordinates relative to bregma (e.g., AP: -1.8 mm, ML: +2.0 mm, DV: -8.6 mm).[9]

    • For Striatal Lesion: Use appropriate coordinates for the striatum (e.g., AP: +9.2 mm, L: -3.0 mm, V: +4.5 mm).[10]

  • 6-OHDA Injection:

    • Prepare a fresh solution of 6-OHDA (e.g., 3 µg/µL) in sterile saline containing 0.1-0.2% ascorbic acid to prevent oxidation.[9][10]

    • Slowly infuse the 6-OHDA solution (e.g., 4 µL at 2 µL/min for MFB lesion) into the target brain region.[9]

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[9]

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

  • Lesion Confirmation: After 2-3 weeks, confirm the lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.). A significant number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations indicates a successful lesion.

Entacapone Administration Protocol (Oral Gavage)

Materials:

  • This compound

  • Vehicle (e.g., 0.9% physiological saline, 0.5% w/v sodium carboxymethyl cellulose)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Preparation of Entacapone Solution: Prepare a homogenous suspension or solution of entacapone in the chosen vehicle at the desired concentration.

  • Animal Handling: Gently restrain the rat or mouse.

  • Gavage Administration:

    • Measure the correct volume of the entacapone solution based on the animal's body weight and the target dose (e.g., 30 mg/kg for rats).[7]

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal briefly after administration to ensure there are no signs of distress.

  • Dosing Schedule: Administer entacapone according to the experimental design. For studies with levodopa, entacapone is typically co-administered.

Behavioral Assessment: Rotarod Test for Motor Coordination

This test assesses motor coordination and balance.

Materials:

  • Rotarod apparatus for mice or rats

Procedure:

  • Acclimation and Training:

    • Acclimatize the animals to the testing room for at least 30 minutes before the first trial.

    • Train the animals on the rotarod for 2-3 consecutive days prior to testing.

    • Training trials can be at a constant speed (e.g., 4 RPM) or an accelerating speed (e.g., 4-40 RPM over 5 minutes).[1][11]

  • Testing:

    • On the testing day, conduct 3-4 trials with a 15-30 minute inter-trial interval.[12]

    • Place the animal on the rotating rod.

    • For the accelerating rotarod protocol, the rod speed gradually increases (e.g., from 4 to 40 RPM over 300 seconds).[11]

    • Record the latency to fall from the rod for each trial. A cut-off time (e.g., 300 seconds) is typically set.[12]

  • Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination.

Behavioral Assessment: Abnormal Involuntary Movements (AIMS) Rating

This scale is used to assess the severity of levodopa-induced dyskinesia in rodent models.

Procedure:

  • Observation Period: After administration of levodopa (with or without entacapone), observe the animal for a set period (e.g., 1-3 minutes every 20 minutes for 3-4 hours).

  • Scoring: Rate the severity of abnormal involuntary movements on a scale of 0 to 4 (0 = absent, 4 = continuous, severe) for different body regions:

    • Axial: Dystonic posturing of the neck and trunk.

    • Limb: Jerky and purposeless movements of the forelimbs.

    • Orofacial: Stereotypical movements of the mouth, tongue, and face.

  • Total Score: The scores for each category are summed to obtain a total AIMS score for each observation period.

Signaling Pathways and Experimental Workflows

Dopamine Metabolism and the Effect of Entacapone

Dopamine_Metabolism cluster_brain Brain Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine AADC 3_OMD 3-O-Methyldopa Levodopa->3_OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO 3_MT 3-Methoxytyramine Dopamine->3_MT COMT HVA HVA DOPAC->HVA COMT 3_MT->HVA MAO Entacapone Entacapone COMT COMT Entacapone->COMT Inhibits AADC AADC MAO MAO

Caption: Dopamine metabolism pathway and the inhibitory action of Entacapone on COMT.

BDNF-TrkB Signaling Pathway in Neurogenesis

BDNF_TrkB_Pathway Entacapone Entacapone BDNF BDNF Entacapone->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ Pathway TrkB->PLCg CREB CREB Phosphorylation PI3K_Akt->CREB MAPK_ERK->CREB PLCg->CREB Neurogenesis Neurogenesis & Synaptic Plasticity CREB->Neurogenesis

Caption: Entacapone-induced activation of the BDNF-TrkB signaling pathway.

Experimental Workflow for Evaluating Entacapone in a 6-OHDA Rat Model

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization surgery 6-OHDA Stereotaxic Surgery acclimatization->surgery recovery Post-operative Recovery (2-3 weeks) surgery->recovery lesion_confirmation Lesion Confirmation (Apomorphine Rotation) recovery->lesion_confirmation treatment Entacapone +/- Levodopa Treatment Period lesion_confirmation->treatment behavioral_testing Behavioral Testing (Rotarod, AIMS) treatment->behavioral_testing biochemical_analysis Biochemical/Histological Analysis behavioral_testing->biochemical_analysis end End biochemical_analysis->end

Caption: Workflow for a preclinical study of Entacapone in a 6-OHDA rat model.

References

Application Notes: Protocol for Using Entacapone Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines like dopamine, norepinephrine, and epinephrine.[1][2][3] In clinical practice, Entacapone is primarily used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[4][5] Its mechanism involves inhibiting peripheral COMT, which reduces the breakdown of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effects in the brain.[6][7] In cell culture, Entacapone is a valuable tool for studying COMT inhibition, dopaminergic pathways, neuroprotection, and potential cytotoxicity.[8][9] Unlike the related COMT inhibitor Tolcapone, Entacapone is not associated with significant hepatotoxicity, making it a safer alternative for many in vitro studies.[6][10]

Mechanism of Action: COMT Inhibition

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate.[1] In the presence of a decarboxylase inhibitor (like carbidopa), COMT becomes the primary enzyme for metabolizing levodopa into the inactive metabolite 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[1][11] Entacapone selectively and reversibly binds to the COMT enzyme, preventing this methylation process.[1] This inhibition primarily occurs in peripheral tissues, as Entacapone does not readily cross the blood-brain barrier.[2][5] The result is a more sustained plasma level of levodopa, leading to more consistent dopaminergic stimulation in the brain.[6]

COMT_Inhibition_Pathway cluster_periphery Peripheral Tissues cluster_cns Central Nervous System LD Levodopa COMT COMT Enzyme LD->COMT Metabolized by LD_CNS Levodopa LD->LD_CNS Crosses Blood-Brain Barrier OMD 3-O-Methyldopa (Inactive) COMT->OMD Produces ENT Entacapone ENT->COMT Inhibits AADC AADC Enzyme LD_CNS->AADC Converted by DA Dopamine AADC->DA

Caption: Mechanism of peripheral COMT inhibition by Entacapone.

Data Summary

The following table summarizes the effects of Entacapone observed in various in vitro cell culture models.

Cell LineConcentration RangeExposure TimeAssay(s)Observed EffectsCitation(s)
HepG2 (Human Liver)1, 10, 50 µM24 hMTT, Neutral Red (NR)Slight reduction in metabolic activity at all concentrations; reduced lysosomal activity at 50 µM. Overall cell viability remained high (>85%), indicating a good safety profile.[8][12]
Caco-2 (Human Colon)1, 10, 50 µM24 hMTT, Neutral Red (NR)Cell viability remained high (>86%), showing significantly lower cytotoxicity compared to Tolcapone.[8]
Primary Rat Hepatocytes 50 µM24 hMTT, Neutral Red (NR)Decreased MTT reduction by 49% and NR uptake by 20%.[8]
PC-12 (Rat Pheochromocytoma)Not SpecifiedNot SpecifiedCell ViabilityBlocks α-synuclein-induced cell death.[9]
Rat Liver IC₅₀: 14.3 nM (soluble), 73.3 nM (membrane-bound)Not ApplicableEnzyme InhibitionPotent inhibition of COMT activity.[9]

Experimental Protocols

  • Entacapone sodium salt (CAS: 130929-57-6)

  • Dimethyl sulfoxide (DMSO), cell culture grade[9]

  • Ethanol, cell culture grade[9]

  • Complete cell culture medium (e.g., DMEM or MEM) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Relevant cell line (e.g., SH-SY5Y, HepG2, Caco-2)

  • 96-well cell culture plates

  • Trypsin-EDTA solution

  • Reagents for desired endpoint assays (e.g., MTT, Neutral Red)

Note: Entacapone is photosensitive; protect solutions from light.

  • Solvent Selection: Entacapone is soluble up to 100 mM in DMSO and 10 mM in ethanol.[9] DMSO is the most common solvent for preparing high-concentration stock solutions for cell culture.

  • Calculation: To prepare a 100 mM stock solution in DMSO (Molecular Weight of Entacapone: 305.29 g/mol ), weigh 3.05 mg of Entacapone and dissolve it in 100 µL of DMSO.

  • Dissolution: Add the DMSO to the vial containing the Entacapone powder. Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

This protocol provides a general workflow. Specific parameters such as cell seeding density and incubation times should be optimized for the specific cell line and experimental goals.

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 60,000 cells/cm² for Caco-2 cells).[8][12]

    • Incubate the plates for 24-72 hours at 37°C and 5% CO₂ to allow for cell attachment and confluence.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the Entacapone stock solution.

    • Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM).[8]

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all wells (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the medium containing the different concentrations of Entacapone (or vehicle control) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24 hours).[8][12]

  • Endpoint Analysis (Example: MTT Cytotoxicity Assay)

    • Following the 24-hour incubation, remove the treatment medium.

    • Add fresh medium containing 0.5 mg/mL MTT to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT tetrazolium salt into formazan crystals.[8]

    • Remove the MTT solution and add a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Entacapone Stock Solution (in DMSO) prep_working Prepare Working Dilutions of Entacapone in Medium prep_stock->prep_working culture_cells Culture Cells to 80-90% Confluency seed_plate Seed Cells in 96-Well Plate culture_cells->seed_plate incubate_attach Incubate (24-72h) for Attachment seed_plate->incubate_attach treat_cells Treat Cells with Entacapone and Vehicle Control incubate_attach->treat_cells prep_working->treat_cells incubate_treat Incubate for Exposure Time (e.g., 24h) treat_cells->incubate_treat assay Perform Endpoint Assay (e.g., MTT, NR, etc.) incubate_treat->assay readout Measure Signal (e.g., Absorbance) assay->readout analyze Analyze Data & Calculate Viability readout->analyze

Caption: General workflow for a cell culture experiment with Entacapone.

Application Notes and Considerations

  • Neuroprotection Studies: For neuroprotection assays, a neurotoxic insult (e.g., MPP⁺, 6-OHDA, or α-synuclein) is typically introduced to the cells.[9][13] Entacapone can be applied before, during, or after the insult to assess its protective capabilities.

  • Iron Chelation: Entacapone's nitrocatechol structure can chelate ferric iron (Fe³⁺).[14] This property could be a confounding factor in experiments sensitive to iron availability or in studies involving iron-dependent cellular processes.

  • Stability: Entacapone solutions are sensitive to light. All steps involving the compound should be performed with minimal light exposure, and storage should be in amber vials or tubes wrapped in foil.

  • Co-treatment with L-dopa: To mimic the clinical application, researchers may co-administer Entacapone with L-dopa to study its effects on L-dopa's efficacy and metabolism in relevant cell models (e.g., dopaminergic neurons).

  • Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling Entacapone powder and its solutions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for the Quantification of Entacapone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, utilized as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease. Accurate and reliable quantification of Entacapone in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note provides a detailed protocol for the determination of Entacapone sodium salt using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Principle

The method employs a reversed-phase C18 column to separate Entacapone from potential impurities and excipients. The mobile phase, a mixture of an acidic buffer and an organic solvent, facilitates the elution of the analyte. Detection is performed using a UV-Visible detector at a wavelength where Entacapone exhibits maximum absorbance, allowing for accurate quantification based on the peak area.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and optimal chromatographic conditions for the analysis of Entacapone is presented in Table 1. Several methods have been reported in the literature, and a representative robust method is detailed below.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary Gradient Pump System with UV/VIS Detector[1]
Column YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm[2]
Mobile Phase A 1.361 g of potassium dihydrogen phosphate and 1.742 g of dipotassium phosphate in 1.0 L water, adjusted to pH 2.5 with orthophosphoric acid[2]
Mobile Phase B Acetonitrile[2]
Gradient Program Time (min) / %B: 0/25, 33/40, 43/65, 43.1/25, 50/25[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 25°C[2]
Detection Wavelength 210 nm[2]

Note: Alternative isocratic methods have also been successfully employed. For instance, a mixture of ammonium acetate buffer and methanol (55:45 v/v, pH 3.0) can be used with a C8 column.[1] Another method uses a mobile phase of phosphate buffer (pH 2.5) and methanol in a gradient mode with detection at 280 nm.

Preparation of Solutions

Mobile Phase A Preparation:

  • Weigh 1.361 g of potassium dihydrogen phosphate and 1.742 g of dipotassium phosphate and dissolve in 1.0 L of HPLC grade water.[2]

  • Adjust the pH of the solution to 2.5 with orthophosphoric acid.[2]

  • Filter the buffer through a 0.45 µm membrane filter and degas by sonication before use.[1]

Standard Solution Preparation:

  • Accurately weigh about 25 mg of Entacapone working standard into a 50 mL volumetric flask.[3]

  • Add approximately 30 mL of diluent (e.g., methanol or mobile phase) and sonicate to dissolve.[3]

  • Make up the volume to 50 mL with the diluent and mix well.[3]

  • Further dilutions can be made with the mobile phase to achieve the desired concentration for the calibration curve.

Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Entacapone and transfer it to a 200 mL volumetric flask.[4]

  • Add approximately 120 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.[4]

  • Cool the solution to room temperature and make up the volume to 200 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is presented in Table 2.

Table 2: Method Validation Parameters

ParameterTypical Results
Linearity (r²) > 0.999[5]
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.004%[4]
Limit of Quantification (LOQ) 0.012%[4]
Robustness The method is robust with slight variations in flow rate and mobile phase composition.[6]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of Entacapone.

HPLC_Workflow prep Sample and Standard Preparation injection Inject Standard/Sample prep->injection hplc_system HPLC System Preparation (Priming, Equilibration) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis report Generate Report analysis->report

Caption: HPLC analysis workflow for Entacapone quantification.

Signaling Pathway (Not Applicable)

The analysis of Entacapone by HPLC is a chemical measurement technique and does not involve a biological signaling pathway. Therefore, a diagram for a signaling pathway is not applicable to this topic.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the quantification of this compound in bulk and pharmaceutical dosage forms. The provided protocol and validation data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis. It is recommended that each laboratory performs a method transfer and validation study to ensure the suitability of the method for their specific application and equipment.

References

Application Notes: Entacapone Sodium Salt for In Vitro Dopamine Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines, including the neurotransmitter dopamine.[1][2] In neuroscience and drug development research, studying the metabolic pathways of dopamine is crucial for understanding neurological disorders like Parkinson's disease. Entacapone sodium salt serves as an invaluable tool in in vitro models to specifically block the COMT pathway, thereby allowing researchers to investigate the roles of other metabolic routes, quantify the efficacy of COMT inhibition, and screen for novel therapeutic agents. By inhibiting COMT, entacapone prevents the conversion of dopamine to 3-methoxytyramine (3-MT) and the conversion of dopamine's precursor, L-DOPA, to 3-O-methyldopa (3-OMD).[3] This leads to an increase in the bioavailability of these substrates for other metabolic or signaling pathways.

Mechanism of Action

COMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. Entacapone, a nitrocatechol compound, acts as a tight-binding, reversible inhibitor of COMT, primarily in peripheral tissues, as it does not readily cross the blood-brain barrier.[4] In an in vitro setting, it effectively inhibits COMT from various tissue sources (e.g., liver, kidney, brain) or in cell-based assays, making it a standard tool for modulating dopamine metabolism. The nitro group in its structure is critical for its high inhibitory potency.[1]

Quantitative Data Summary

The inhibitory potency of entacapone is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue source and assay conditions.

Table 1: IC50 Values for Entacapone Against COMT

Biological SourceIC50 (nM)Notes / Reference
Human Liver151COMT activity measured using 3,4-dihydroxybenzoic acid as the substrate.[5]
Rat COMT20.1General value cited for rat-derived enzyme.[1]

Table 2: Physicochemical Properties of Entacapone

PropertyValueNotes / Reference
Lipophilicity (log P app)0.18 (at pH 7.4)Entacapone is poorly lipophilic.[6][7]
Plasma Protein Binding~98%Primarily binds to serum albumin.[4]
BCS ClassIVLow solubility and low permeability.[8]

Dopamine Metabolism Pathway and Entacapone Inhibition

The following diagram illustrates the primary metabolic pathways for L-DOPA and dopamine, highlighting the inhibitory action of Entacapone.

Dopamine_Metabolism cluster_main LDOPA L-DOPA DA Dopamine LDOPA->DA AADC OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD COMT DOPAC DOPAC DA->DOPAC MAO MT 3-Methoxytyramine (3-MT) DA->MT COMT HVA HVA (Homovanillic Acid) DOPAC->HVA COMT MT->HVA MAO AADC AADC MAO MAO COMT COMT Entacapone Entacapone Entacapone->COMT

Caption: Dopamine metabolism pathways showing inhibition of COMT by Entacapone.

Protocols

Protocol 1: In Vitro COMT Inhibition Assay Using Rat Brain Homogenate

This protocol describes a method to determine the effect of this compound on COMT activity in a rat brain tissue homogenate. The final products, particularly Homovanillic Acid (HVA), are quantified using HPLC with Electrochemical Detection (HPLC-ECD).

Objective: To measure the dose-dependent inhibition of COMT by Entacapone in vitro and calculate its IC50 value.

Materials and Reagents:

  • This compound

  • Rat brain tissue (e.g., striatum or whole brain)

  • Dopamine (substrate)

  • S-adenosyl-L-methionine (SAM, methyl donor)

  • Pargyline (MAO inhibitor, to prevent dopamine degradation by MAO)

  • Perchloric acid (PCA) with EDTA

  • Tris-HCl buffer (pH 7.4)

  • Sucrose

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • Ultrapure water

  • Homovanillic acid (HVA) and 3,4-Dihydroxyphenylacetic acid (DOPAC) standards

Equipment:

  • Tissue homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Incubator or water bath (37°C)

  • HPLC system with an electrochemical detector (ECD)

  • Reversed-phase C18 column

  • pH meter

  • Vortex mixer

Procedure:

  • Preparation of Brain Homogenate (Enzyme Source):

    • Euthanize a rat according to approved animal welfare protocols.

    • Rapidly dissect the brain tissue (e.g., striatum) on ice.

    • Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Collect the supernatant (S1 fraction) and store it on ice. This will serve as the source of COMT enzyme. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Preparation of Solutions:

    • Entacapone Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions to obtain the desired final concentrations (e.g., 1 nM to 10 µM).

    • Reaction Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 7.4) containing MgCl2 (5 mM).

    • Substrate Solution: Prepare a solution of dopamine (e.g., 1 mM) and Pargyline (e.g., 1 mM) in water.

    • Co-factor Solution: Prepare a fresh solution of SAM (e.g., 5 mM) in water.

  • COMT Inhibition Assay:

    • Set up reaction tubes (e.g., 1.5 mL microcentrifuge tubes) on ice.

    • To each tube, add:

      • 50 µL of Reaction Buffer

      • 10 µL of brain homogenate supernatant (adjust volume for ~50-100 µg of protein)

      • 10 µL of Entacapone solution at various concentrations (or vehicle for control).

      • 10 µL of Pargyline solution (final concentration ~100 µM).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of Dopamine solution and 10 µL of SAM solution (final concentrations ~100 µM and ~500 µM, respectively).

    • Incubate the reaction at 37°C for 20-30 minutes.

    • Stop the reaction by adding 50 µL of ice-cold 0.4 M Perchloric acid.

    • Vortex the tubes and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[9]

  • Sample Analysis by HPLC-ECD:

    • Carefully collect the supernatant from the previous step.

    • Inject a defined volume (e.g., 20 µL) into the HPLC-ECD system.[10][11]

    • Use a C18 column and a mobile phase suitable for separating dopamine and its metabolites (e.g., a buffer containing sodium acetate, EDTA, and methanol).[12][13]

    • Set the electrochemical detector potential to a level optimal for oxidizing HVA and other metabolites (e.g., +0.7 V to +0.8 V).[11]

    • Quantify the concentration of the metabolite HVA by comparing its peak area to a standard curve generated from known concentrations of HVA.

  • Data Analysis:

    • Calculate the rate of HVA formation (pmol/min/mg protein) for each Entacapone concentration.

    • Express the COMT activity at each Entacapone concentration as a percentage of the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the Entacapone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The diagram below outlines the general workflow for an in vitro COMT inhibition experiment.

Workflow A Prepare Brain Tissue Homogenate (Enzyme Source) C Set up Reaction Tubes: Add Buffer, Enzyme, & Entacapone A->C B Prepare Reagents: - Entacapone dilutions - Substrate (Dopamine) - Co-factor (SAM) B->C D Pre-incubate at 37°C C->D E Initiate Reaction: Add Dopamine & SAM D->E F Incubate at 37°C E->F G Terminate Reaction (add Perchloric Acid) F->G H Centrifuge to Pellet Protein G->H I Collect Supernatant H->I J Analyze by HPLC-ECD I->J K Data Analysis: - Quantify Metabolites - Calculate % Inhibition - Determine IC50 J->K

Caption: General workflow for an in vitro COMT inhibition assay.

References

Application Notes and Protocols for the Co-administration of Entacapone with L-DOPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction and Background

Levodopa (L-DOPA) remains the most effective symptomatic therapy for Parkinson's disease (PD), acting as a metabolic precursor to dopamine to replenish depleted levels in the brain.[1][2][3] However, L-DOPA therapy is complicated by its short half-life and extensive peripheral metabolism, which can lead to motor fluctuations known as "wearing-off" periods.[3][4] A significant portion of an orally administered L-DOPA dose is metabolized in the periphery by two key enzymes: Aromatic L-Amino Acid Decarboxylase (AADC) and Catechol-O-Methyltransferase (COMT).[1][2] While co-administration with a DOPA decarboxylase inhibitor (DDI) like carbidopa is standard practice to reduce AADC-mediated metabolism, this increases the prominence of the COMT pathway, which converts L-DOPA to the inactive metabolite 3-O-methyldopa (3-OMD).[2][5]

Entacapone is a potent, selective, and reversible COMT inhibitor that acts peripherally.[5][6][7] When co-administered with L-DOPA and a DDI, Entacapone blocks the COMT enzyme, leading to a significant improvement in the pharmacokinetic profile of L-DOPA.[1][6] This results in more sustained plasma L-DOPA levels, increased bioavailability, and prolonged therapeutic effect, which is crucial for managing motor fluctuations in PD patients.[4][8][9]

Mechanism of Action

The primary mechanism of Entacapone is the inhibition of peripheral COMT activity.[6][8] In the presence of a DDI (like carbidopa), COMT becomes the main enzyme responsible for breaking down L-DOPA outside the central nervous system.[6][10] By inhibiting this enzyme, Entacapone decreases the conversion of L-DOPA to 3-OMD.[5][8] This action increases the plasma half-life of L-DOPA and the total amount of L-DOPA available to cross the blood-brain barrier.[1][8] Inside the brain, L-DOPA is then converted to dopamine, leading to more consistent dopaminergic stimulation and improved symptomatic control.[1]

cluster_periphery Peripheral System (Bloodstream) cluster_enzymes cluster_cns Central Nervous System (Brain) LDOPA L-DOPA (Oral) AADC AADC LDOPA->AADC Metabolism COMT COMT LDOPA->COMT Metabolism LDOPA_cns L-DOPA LDOPA->LDOPA_cns Crosses BBB Dopamine_p Dopamine (Peripheral) AADC->Dopamine_p Produces OMD 3-O-Methyldopa (3-OMD) COMT->OMD Produces Carbidopa Carbidopa Carbidopa->AADC Inhibits Entacapone Entacapone Entacapone->COMT Inhibits AADC_cns AADC LDOPA_cns->AADC_cns Dopamine_cns Dopamine Effect Therapeutic Effect (Symptom Relief) Dopamine_cns->Effect AADC_cns->Dopamine_cns

Caption: Mechanism of L-DOPA metabolism and points of inhibition.
Pharmacokinetic Data

The co-administration of a 200 mg dose of Entacapone with L-DOPA/carbidopa significantly alters the pharmacokinetic profile of L-DOPA.[5][11] Studies consistently show an increase in the area under the plasma concentration-time curve (AUC) and a prolongation of the elimination half-life (t½) of L-DOPA.[8][10]

Table 1: Effect of Entacapone (200 mg) on L-DOPA Pharmacokinetics

Parameter L-DOPA/Carbidopa Alone L-DOPA/Carbidopa + Entacapone Percentage Change Reference(s)
L-DOPA AUC Baseline Increased ~30-40% Increase [5][8][11][12]
L-DOPA t½ ~1.3 hours ~2.4 hours ~85% Increase [8][10]

| 3-OMD Plasma Levels | Baseline | Markedly Decreased | ~55-60% Decrease |[5][8] |

Table 2: Pharmacokinetic Parameters of Entacapone (200 mg dose)

Parameter Value Reference(s)
Time to Peak (Tmax) ~1.0 hour [10]
Peak Concentration (Cmax) ~1.2 µg/mL [8][10]
Elimination Half-life (t½) Biphasic: 0.4-0.7 h (β-phase), 2.4 h (γ-phase) [8]

| Oral Bioavailability | ~35% |[10] |

Therapeutic Effects and Clinical Observations

In clinical settings, the pharmacokinetic benefits of adding Entacapone translate to improved motor control in PD patients experiencing "wearing-off."

  • Increased "On" Time: The primary clinical benefit is a significant increase in "on" time, the period when medication is effective and symptoms are controlled.[4]

  • Reduced "Off" Time: Correspondingly, "off" time is reduced by 1 to 2 hours daily.[9]

  • Dose-Independent Effect: The potentiating effect of 200 mg Entacapone on L-DOPA's AUC is consistent across various doses of L-DOPA/carbidopa.[5][11]

  • Adverse Events: The most common adverse events are dopaminergic in nature, such as dyskinesia (involuntary movements) and nausea, which can often be managed by reducing the L-DOPA dosage.[1][9]

Experimental Protocols

Protocol 1: Clinical Pharmacokinetic (PK) Study in Human Subjects

This protocol outlines a typical design for evaluating the effect of Entacapone on L-DOPA pharmacokinetics in a research setting.

cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 start Start: Protocol Design screening 1. Subject Screening & Enrollment (Healthy Volunteers or PD Patients) start->screening randomization 2. Randomization (Crossover Design) screening->randomization dosing1 3a. Dosing: L-DOPA/Carbidopa + Placebo randomization->dosing1 sampling1 4a. Serial Blood Sampling (e.g., 0-24h post-dose) dosing1->sampling1 washout Washout Period (e.g., ≥3 weeks) sampling1->washout analysis 5. Plasma Sample Analysis (HPLC-ED or LC-MS/MS) sampling1->analysis dosing2 3b. Dosing: L-DOPA/Carbidopa + Entacapone sampling2 4b. Serial Blood Sampling (e.g., 0-24h post-dose) dosing2->sampling2 sampling2->analysis washout->dosing2 pk_calc 6. Pharmacokinetic Analysis (Calculate AUC, Cmax, t½) analysis->pk_calc end End: Data Interpretation pk_calc->end

Caption: Workflow for a human pharmacokinetic crossover study.

1. Objective: To determine the effect of a single 200 mg oral dose of Entacapone on the pharmacokinetic parameters of L-DOPA when co-administered with a standard L-DOPA/carbidopa tablet.[5][11]

2. Study Design: A placebo-controlled, double-blind, randomized, two-way crossover study is recommended.[5][11]

  • Subjects: Healthy adult males or PD patients experiencing motor fluctuations.[4][5] Obtain written informed consent. All protocols must be approved by an Institutional Review Board (IRB) or Ethics Committee.[5]
  • Washout Period: A washout period of at least 3 weeks should separate the two treatment periods.[5][11]

3. Materials:

  • L-DOPA/Carbidopa tablets (e.g., 100/25 mg).[5]
  • Entacapone 200 mg tablets.[5]
  • Matching placebo tablets.[5]
  • Blood collection tubes (e.g., heparinized).
  • Centrifuge, freezer (-80°C).

4. Procedure:

  • Fasting: Subjects should fast overnight for at least 10 hours before drug administration.[5]
  • Dosing: In each period, subjects receive a single oral dose of L-DOPA/carbidopa administered with either Entacapone 200 mg or a matching placebo, according to the randomization schedule.[5][11]
  • Blood Sampling: Collect serial venous blood samples at predefined time points. A typical schedule includes pre-dose (0h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[5]
  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

5. Bioanalysis: Analyze plasma samples for concentrations of L-DOPA, 3-OMD, and Entacapone using a validated bioanalytical method, such as HPLC-ED or LC-MS/MS (see Protocol 3).[13][14]

6. Data Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for L-DOPA and 3-OMD for both treatment arms. Use appropriate statistical methods (e.g., ANOVA) to compare the parameters between the Entacapone and placebo treatments.

Protocol 2: Preclinical Efficacy in a 6-OHDA Rat Model of PD

This protocol describes the use of a common neurotoxin-based animal model to assess the effect of Entacapone on L-DOPA-induced motor behaviors.[15][16]

start Start: Hypothesis lesion 1. Unilateral 6-OHDA Lesion (Induce Hemiparkinsonism in Rats) start->lesion recovery 2. Post-Surgical Recovery (e.g., 2-3 weeks) lesion->recovery grouping 3. Animal Grouping (e.g., Vehicle, L-DOPA, L-DOPA+Entacapone) recovery->grouping treatment 4. Chronic Drug Administration (e.g., Daily for 22 days) grouping->treatment behavior 5. Behavioral Assessment (Score L-DOPA-Induced Dyskinesias) treatment->behavior During Treatment Period histology 6. Post-mortem Analysis (Tyrosine Hydroxylase Staining) treatment->histology After Treatment Period behavior->histology end End: Data Analysis & Conclusion histology->end

Caption: Workflow for a preclinical study in a 6-OHDA rat model.

1. Objective: To evaluate if co-administration of Entacapone with L-DOPA can attenuate the severity of L-DOPA-induced dyskinesias in a rat model of PD.[15]

2. Animal Model:

  • Animals: Male Sprague-Dawley or Wistar rats.[15]
  • Surgery: Administer a unilateral injection of 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway (e.g., medial forebrain bundle) to create a lesion of dopaminergic neurons.[15] This induces a hemiparkinsonian state.

3. Materials:

  • 6-OHDA neurotoxin.
  • L-DOPA methyl ester.
  • Benserazide or Carbidopa.
  • Entacapone.
  • Vehicle (e.g., saline).
  • Injection supplies (syringes, needles).

4. Procedure:

  • Recovery: Allow animals to recover for 2-3 weeks post-surgery. Confirm the lesion with a rotational test (e.g., apomorphine-induced rotations).
  • Grouping: Divide animals into treatment groups (n=8-12 per group):
  • Group 1: L-DOPA/DDI + Vehicle.
  • Group 2: L-DOPA/DDI + Entacapone.
  • Drug Administration: Administer treatments daily for a period of 21-22 days via intraperitoneal (i.p.) injection. A sample dosing regimen is L-DOPA (6 mg/kg, i.p.) plus Entacapone (30 mg/kg, i.p.).[15]
  • Behavioral Assessment: On multiple days throughout the treatment period, observe and score the animals for Abnormal Involuntary Movements (AIMs), which are indicative of dyskinesia. Score different subtypes, including axial, limb, and orofacial AIMs, at regular intervals after drug administration.[15]

5. Post-mortem Analysis:

  • At the end of the study, perfuse the animals and collect the brains.
  • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) in the striatum and substantia nigra to quantify the extent of the dopaminergic lesion.

6. Data Analysis: Compare the AIMs scores between the treatment groups using appropriate statistical tests (e.g., repeated measures ANOVA). Correlate behavioral data with the degree of dopamine neuron loss determined by TH staining.

Protocol 3: Bioanalytical Quantification of L-DOPA and Entacapone in Plasma by HPLC

This protocol provides a general framework for the simultaneous analysis of L-DOPA and other relevant compounds in plasma samples.

start Start: Thawed Plasma Sample precip 1. Sample Pre-treatment (e.g., Protein Precipitation with Acid) start->precip centrifuge 2. Centrifugation (Pellet Precipitated Proteins) precip->centrifuge supernatant 3. Supernatant Collection centrifuge->supernatant injection 4. Injection into HPLC System supernatant->injection separation 5. Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection 6. Detection (Electrochemical or UV Detector) separation->detection quant 7. Quantification (Compare Peak Area to Calibration Curve) detection->quant end End: Determine Concentration quant->end

Caption: General workflow for plasma sample analysis via HPLC.

1. Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a stationary phase (column) and a mobile phase. Electrochemical Detection (ED) or UV detection is then used for sensitive quantification.[13][17]

2. Reagents and Materials:

  • HPLC-grade solvents (e.g., methanol, acetonitrile).
  • Phosphate buffer.
  • Analytical standards of L-DOPA, Carbidopa, 3-OMD, and Entacapone.
  • Plasma samples (from study), calibration standards, and quality control (QC) samples.
  • Protein precipitation agent (e.g., perchloric acid or trichloroacetic acid).

3. Example Chromatographic Conditions (for L-DOPA, Carbidopa, 3-OMD): [13]

  • HPLC System: Standard HPLC with an electrochemical detector.
  • Column: Reversed-phase C18 column.
  • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., pH 2.8).[13]
  • Flow Rate: ~1.0 mL/min.
  • Detection: Electrochemical detector set at an appropriate potential (e.g., +0.8 V).[13] Note: A separate method with a different column (e.g., C8) and mobile phase may be required for optimal Entacapone analysis.[13][14]

4. Sample Preparation (Protein Precipitation): [13]

  • Thaw plasma samples, standards, and QCs on ice.
  • To a small volume of plasma (e.g., 200 µL), add an internal standard.
  • Add a protein precipitation agent, vortex thoroughly, and then centrifuge at high speed (e.g., 10,000 x g for 10 min).
  • Carefully collect the supernatant and inject a portion into the HPLC system.

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of the analytical standards.
  • Process and analyze the calibration standards along with the unknown samples.
  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
  • Determine the concentration of analytes in the unknown samples by interpolating their peak area ratios from the calibration curve. Validate the method for linearity, precision, and accuracy according to regulatory guidelines.[13]

References

Application Notes and Protocols for Oral Delivery of Entacapone-Loaded Nanostructured Lipid Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Entacapone-loaded nanostructured lipid carriers (NLCs) intended for oral administration. This drug delivery system aims to enhance the oral bioavailability and prolong the therapeutic effect of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1][2][3]

Entacapone faces challenges of low and variable oral bioavailability due to its limited dissolution and significant first-pass metabolism.[1][2][3] Encapsulating Entacapone into NLCs presents a promising strategy to overcome these limitations.[1] NLCs are advanced lipid-based nanoparticles composed of a blend of solid and liquid lipids, which can improve the solubility of lipophilic drugs and enhance their absorption.[1][4]

Data Presentation

The following tables summarize the key quantitative data obtained from studies on Entacapone-loaded NLCs.

Table 1: Physicochemical Characteristics of Optimized Entacapone-Loaded NLCs

ParameterValueReference
Particle SizeOptimized for minimal size[1][4]
Polydispersity Index (PDI)Minimized for uniform particle size distribution[4]
Entrapment Efficiency (%)Optimized for maximum drug encapsulation[1][4]
Zeta Potential (mV)Sufficient to ensure colloidal stability[1]

Specific values are dependent on the final optimized formulation parameters determined through a Quality by Design (QbD) approach.

Table 2: In Vitro Drug Release Profile of Entacapone from NLCs vs. Free Drug

Time PointCumulative Release from NLCs (%)Cumulative Release of Free Drug (%)
2.5 hours-~100%
12 hours~98.82 ± 3.8%-

The release from NLCs follows a dual-release pattern with an initial burst release followed by sustained release, governed by a diffusion-mediated mechanism (Korsmeyer-Peppas model).[1][5]

Table 3: In Vivo Pharmacokinetic Parameters of Entacapone-Loaded NLCs vs. Free Drug in Wistar Rats

Pharmacokinetic ParameterEntacapone-Loaded NLCsFree Entacapone
t½ (half-life)IncreasedShorter
AUC₀₋∞ (Area under the curve)IncreasedLower
MRT (Mean Residence Time)IncreasedShorter
Kel (Elimination rate constant)ReducedHigher

Oral administration of Entacapone-loaded NLCs demonstrated a significant improvement in bioavailability and a prolonged plasma concentration profile compared to the free drug.[1][2][5][6]

Experimental Protocols

Preparation of Entacapone-Loaded NLCs

This protocol is based on the probe sonication method.[1][5]

Materials:

  • Entacapone

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Liquid Lipid: Oleic acid

  • Surfactant: Tween 80

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • Probe sonicator

  • Beakers

  • Water bath

Procedure:

  • Lipid Phase Preparation:

    • Weigh the required amounts of GMS and Oleic acid (a common ratio is 70:30, solid lipid to liquid lipid).[1][5]

    • Add the weighed lipids and Entacapone to a beaker.

    • Heat the mixture to 80°C while stirring at 1800 rpm to ensure complete melting of the lipids and dissolution of the drug.[1]

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of the surfactant (e.g., Tween 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (80°C).[1]

  • Pre-emulsion Formation:

    • Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring at 1800 rpm to form a pre-emulsion.[1]

  • Homogenization:

    • Immediately subject the warm pre-emulsion to high-energy probe sonication.[1]

    • Sonicate for a predetermined time (e.g., 10 minutes) at a specific amplitude (e.g., 60%) using a pulse cycle (e.g., 20 seconds on, 10 seconds off) to form the NLC dispersion.[1]

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature to allow the lipid to recrystallize and form the NLCs.

  • Lyophilization (Optional for long-term storage):

    • Add a cryoprotectant (e.g., trehalose) to the NLC dispersion.

    • Freeze the dispersion (e.g., at -75°C).

    • Lyophilize the frozen sample to obtain a dry powder.

Characterization of Entacapone-Loaded NLCs

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Procedure:

    • Dilute the NLC dispersion with double-distilled water (e.g., 1:100 v/v).

    • Analyze the sample using the Zetasizer to determine the average particle size, PDI, and zeta potential.

2.2.2. Entrapment Efficiency (%EE) and Drug Loading (%DL)

  • Method: Centrifugation or ultrafiltration followed by spectrophotometric or HPLC analysis.

  • Procedure:

    • Separate the unentrapped drug from the NLC dispersion by centrifugation at high speed or by using ultrafiltration devices.

    • Quantify the amount of free drug in the supernatant.

    • Calculate the %EE and %DL using the following formulas:

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • %DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

2.2.3. Surface Morphology

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure:

    • Prepare a diluted sample of the NLC dispersion.

    • Place a drop of the sample onto a suitable grid or stub and allow it to dry.

    • If necessary, coat the sample with a conductive material (e.g., gold) for SEM.

    • Image the sample under the microscope to observe the shape and surface characteristics of the NLCs.

In Vitro Drug Release Study
  • Method: Dialysis bag diffusion technique.[5]

  • Procedure:

    • Take a known amount of Entacapone-loaded NLCs (e.g., equivalent to 10 mg of the drug) and place it in a dialysis bag with a specific molecular weight cut-off (e.g., 10-12 kDa).[5]

    • Immerse the sealed dialysis bag in a dissolution medium. A two-stage dissolution can be used to simulate gastrointestinal transit:

      • First 2 hours in 0.1 N HCl (pH 1.2).[5]

      • Subsequently, in phosphate buffer saline (PBS) pH 6.8 for the remaining duration.[5]

    • Maintain the temperature at 37 ± 0.5°C and stir the medium at a constant speed (e.g., 100 rpm).[5]

    • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the collected samples for Entacapone content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

In Vivo Pharmacokinetic Study
  • Animal Model: Wistar rats.

  • Ethical Considerations: All animal experiments must be approved by the Institutional Animal Ethics Committee (IAEC).[1]

  • Procedure:

    • Divide the animals into two groups: one receiving free Entacapone suspension and the other receiving the Entacapone-loaded NLC formulation.

    • Administer the formulations orally at a specified dose (e.g., 3 mg/kg body weight).

    • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Extract Entacapone from the plasma samples using a suitable solvent.

    • Analyze the Entacapone concentration in the plasma samples using a validated analytical method (e.g., HPLC).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Mandatory Visualizations

Experimental_Workflow cluster_prep NLC Preparation cluster_char Characterization cluster_eval Evaluation prep1 Lipid Phase (Entacapone, GMS, Oleic Acid) Heat to 80°C prep3 Pre-emulsification (High-speed stirring) prep1->prep3 prep2 Aqueous Phase (Tween 80, Water) Heat to 80°C prep2->prep3 prep4 Probe Sonication (Homogenization) prep3->prep4 prep5 Cooling & Solidification prep4->prep5 char1 Particle Size, PDI, Zeta Potential (DLS) prep5->char1 char2 Entrapment Efficiency & Drug Loading prep5->char2 char3 Morphology (SEM/TEM) prep5->char3 eval1 In Vitro Drug Release (Dialysis Bag) prep5->eval1 eval2 In Vivo Pharmacokinetics (Wistar Rats) prep5->eval2

Caption: Experimental workflow for Entacapone-NLCs.

COMT_Inhibition cluster_pathway Mechanism of Action levodopa Levodopa dopamine Dopamine (Active in Brain) levodopa->dopamine DDC* omd 3-O-Methyldopa (Inactive Metabolite) levodopa->omd Metabolism comt COMT Enzyme entacapone Entacapone entacapone->comt Inhibits note *Dopa Decarboxylase

Caption: Entacapone inhibits COMT-mediated levodopa metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of Entacapone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Entacapone in experimental settings.

Understanding the Challenge: Why Does Entacapone Have Low Bioavailability?

Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, exhibits low and variable oral bioavailability (around 35%).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35] This is primarily attributed to two main factors:

  • Extensive First-Pass Metabolism: Upon oral administration, Entacapone undergoes significant metabolism in the liver and, to a lesser extent, the small intestine, primarily through glucuronidation. This rapid metabolic conversion reduces the amount of active drug that reaches systemic circulation.

  • Poor Physicochemical Properties: Entacapone is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low aqueous solubility and low intestinal permeability, which limits its absorption from the gastrointestinal tract.[3][33]

Featured Strategy: Nanostructured Lipid Carriers (NLCs) to Enhance Bioavailability

One of the most promising strategies to overcome the low bioavailability of Entacapone is the use of Nanostructured Lipid Carriers (NLCs). NLCs are second-generation lipid nanoparticles that can encapsulate lipophilic drugs like Entacapone, enhancing their solubility, protecting them from degradation, and improving their absorption.[3][4][5][8][9][10][33]

Troubleshooting Guide: Entacapone-Loaded NLCs

This guide addresses common issues encountered during the formulation and characterization of Entacapone-loaded NLCs.

Problem Potential Cause(s) Troubleshooting Steps
Low Entrapment Efficiency (%EE) - Poor solubility of Entacapone in the selected solid or liquid lipid.- Drug leakage during the formulation process.- Inappropriate ratio of solid lipid to liquid lipid.- Lipid Screening: Conduct thorough solubility studies of Entacapone in various solid and liquid lipids to select those with the highest solubilizing capacity.[3][33]- Optimize Lipid Ratio: Vary the ratio of solid lipid (e.g., Glyceryl Monostearate - GMS) to liquid lipid (e.g., Oleic Acid). A common starting point is a 70:30 ratio.[3]- Adjust Formulation Parameters: Optimize parameters such as sonication time and surfactant concentration, as these can influence drug encapsulation.[2][8][9][10]
Large Particle Size or High Polydispersity Index (PDI) - Insufficient energy input during homogenization/sonication.- Agglomeration of nanoparticles due to inadequate surfactant concentration.- Inappropriate choice of surfactant.- Increase Sonication Time/Amplitude: Gradually increase the sonication duration or amplitude to reduce particle size. Monitor for any signs of drug degradation with excessive energy input.[3]- Optimize Surfactant Concentration: Ensure sufficient surfactant (e.g., Tween 80) is used to stabilize the nanoparticle surface and prevent aggregation.[3]- Evaluate Different Surfactants: Test various non-ionic surfactants to find one that yields the desired particle size and stability.
Physical Instability (e.g., aggregation, drug leakage) During Storage - Ostwald ripening.- Crystalline changes in the lipid matrix over time.- Insufficient surface stabilization.- Optimize Lipid Composition: The blend of solid and liquid lipids in NLCs is designed to create a less ordered lipid matrix, which can help prevent drug expulsion during storage compared to Solid Lipid Nanoparticles (SLNs).[3][17][25][27][32]- Lyophilization: Consider lyophilizing the NLC dispersion with a cryoprotectant (e.g., 2-hydroxypropyl-β-cyclodextrin) to improve long-term stability.[4][5]- Zeta Potential Analysis: Aim for a zeta potential of around -30 mV, which indicates good physical stability due to electrostatic repulsion between particles.[4][5]
Inconsistent In Vitro Drug Release Profile - Burst release is too high.- Incomplete drug release.- Optimize Drug Loading: A very high initial burst release may indicate a large amount of drug adsorbed on the nanoparticle surface. Adjusting the formulation to improve encapsulation can mitigate this.- Modify Lipid Matrix: The composition of the solid and liquid lipids can influence the drug release rate. Experiment with different lipid combinations to achieve the desired sustained release profile.[3][33]

Experimental Workflow for Entacapone-NLC Formulation

Entacapone_NLC_Workflow cluster_prep Preparation of Phases cluster_emuls Emulsification and NLC Formation cluster_char Characterization lipid_phase 1. Prepare Lipid Phase: - Dissolve Entacapone in a mixture of solid lipid (e.g., GMS) and liquid lipid (e.g., Oleic Acid). - Heat to ~80°C. pre_emulsion 3. Create Pre-emulsion: - Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 1800 rpm). lipid_phase->pre_emulsion Add to aq_phase 2. Prepare Aqueous Phase: - Dissolve surfactant (e.g., Tween 80) in distilled water. - Heat to ~80°C. aq_phase->pre_emulsion Add to sonication 4. Probe Sonication: - Sonicate the warm pre-emulsion (e.g., 10 min at 60% amplitude) to form the NLC dispersion. pre_emulsion->sonication Process characterization 5. Characterize NLCs: - Particle Size & PDI - Zeta Potential - Entrapment Efficiency - In Vitro Drug Release sonication->characterization Analyze

Caption: Workflow for the preparation of Entacapone-loaded NLCs.

Quantitative Data Summary: Pharmacokinetics of Entacapone-NLCs vs. Free Drug

The following table summarizes the pharmacokinetic parameters of Entacapone-loaded NLCs compared to the free drug, demonstrating the potential for enhanced bioavailability.

Pharmacokinetic Parameter Free Entacapone Entacapone-Loaded NLCs Improvement Reference
AUC0–∞ (ng·h/mL) LowerHigherIncreased systemic exposure[2][3][8][9][10]
t1/2 (h) ShorterLongerProlonged circulation time[2][3][8][9][10]
MRT (h) ShorterLongerIncreased mean residence time[2][3][8][9][10]
Kel (h-1) HigherLowerReduced elimination rate[2][3][8][9][10]

Note: Specific numerical values can vary significantly based on the exact formulation and animal model used.

Alternative Strategies & FAQs

While NLCs are a promising approach, other strategies are also being explored to enhance Entacapone's bioavailability.

Polymeric Nanoparticles (e.g., PLGA-based)

FAQ: How do polymeric nanoparticles like PLGA improve Entacapone's bioavailability?

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can encapsulate Entacapone and have been shown to increase its permeability across intestinal cell monolayers (e.g., Caco-2 models).[4][5] This suggests they can improve the absorption of Entacapone from the gastrointestinal tract.

Experimental Workflow for Entacapone-PLGA Nanoparticle Formulation (Nanoprecipitation)

PLGA_NP_Workflow cluster_prep Preparation cluster_form Nanoparticle Formation cluster_purify Purification and Characterization organic_phase 1. Prepare Organic Phase: - Dissolve Entacapone and PEGylated PLGA in a water-miscible organic solvent (e.g., acetone). nanoprecipitation 3. Nanoprecipitation: - Add the organic phase dropwise into the aqueous phase under magnetic stirring. organic_phase->nanoprecipitation Add to aq_phase 2. Prepare Aqueous Phase: - Typically contains a surfactant in water. aq_phase->nanoprecipitation evaporation 4. Solvent Evaporation: - Stir the resulting suspension to evaporate the organic solvent, leading to nanoparticle formation. nanoprecipitation->evaporation Process purification 5. Purify: - Centrifuge and wash the nanoparticles to remove unencapsulated drug and excess surfactant. evaporation->purification Process characterization 6. Characterize: - Similar to NLCs (size, PDI, zeta potential, %EE, etc.). purification->characterization Analyze

Caption: Workflow for preparing Entacapone-PLGA nanoparticles.

Prodrug Approach

FAQ: Can prodrugs of Entacapone improve its bioavailability?

The prodrug approach aims to modify the chemical structure of Entacapone to improve its physicochemical properties, such as lipophilicity, with the goal of enhancing absorption. Once absorbed, the prodrug is designed to be converted back to the active Entacapone in the body.

Experimental Findings:

Studies have investigated more lipophilic ester prodrugs of Entacapone.[1][7][12][13][14] For example, a monopivaloyl ester of Entacapone showed higher lipophilicity than the parent drug.[1][7][12][13] However, in a rat model, this did not translate to increased oral bioavailability.[1][7][12][13] A dipivaloyl ester, which was even more lipophilic, had very low bioavailability, likely due to poor aqueous solubility.[1][7][12][13] These findings suggest that simply increasing lipophilicity may not be sufficient to overcome the bioavailability challenges of Entacapone and that a balance of properties is crucial.

Logical Relationship of the Prodrug Approach

Prodrug_Logic Entacapone Entacapone (Low Lipophilicity, Low Bioavailability) Prodrug Entacapone Prodrug (Increased Lipophilicity) Entacapone->Prodrug Chemical Modification Absorption Improved GI Absorption Prodrug->Absorption Hypothesized Effect Conversion In Vivo Enzymatic Conversion Absorption->Conversion Post-Absorption Active_Entacapone Active Entacapone in Systemic Circulation Conversion->Active_Entacapone Releases

Caption: The hypothesized pathway for enhancing bioavailability via a prodrug strategy.

Detailed Experimental Protocols

Protocol 1: Preparation of Entacapone-Loaded NLCs by Probe Sonication

Materials:

  • Entacapone

  • Solid Lipid: Glyceryl Monostearate (GMS)

  • Liquid Lipid: Oleic Acid

  • Surfactant: Tween 80

  • Distilled Water

Equipment:

  • Magnetic stirrer with heating plate

  • Probe sonicator

  • High-speed homogenizer (optional, for pre-emulsion)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of GMS and Oleic Acid (e.g., in a 70:30 ratio) and place them in a beaker.

    • Add the accurately weighed amount of Entacapone to the lipids.

    • Heat the beaker on a magnetic stirrer at approximately 80°C until all components have melted and a clear, uniform lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, accurately weigh the required amount of Tween 80.

    • Add the required volume of distilled water and heat to approximately 80°C while stirring until the surfactant is completely dissolved.

  • Formation of the Pre-emulsion:

    • While maintaining the temperature of both phases at 80°C, add the hot lipid phase to the hot aqueous phase dropwise under continuous high-speed stirring (e.g., 1800 rpm) for 10-15 minutes. This will form a coarse oil-in-water pre-emulsion.

  • Formation of NLCs by Sonication:

    • Immediately transfer the warm pre-emulsion to the probe sonicator.

    • Sonicate the pre-emulsion for a predetermined time and amplitude (e.g., 10 minutes at 60% amplitude with a pulse cycle of 20 seconds on and 10 seconds off) to form a nano-dispersion.[3]

    • Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid matrix and form the NLCs.

Protocol 2: Determination of Entrapment Efficiency (%EE)

Procedure:

  • Separation of Free Drug:

    • Transfer a known volume of the NLC dispersion into a centrifuge tube.

    • Centrifuge at high speed (e.g., 25,000 rpm) for a sufficient time to pellet the NLCs, leaving the unencapsulated drug in the supernatant.

  • Quantification of Free Drug:

    • Carefully collect the supernatant.

    • Dilute the supernatant appropriately with a suitable solvent.

    • Determine the concentration of Entacapone in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at 306 nm.[3]

  • Calculation of %EE:

    • Calculate the %EE using the following formula: %EE = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

References

Troubleshooting Entacapone sodium salt solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entacapone sodium salt. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on solubility issues in various buffers.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of Entacapone?

A1: Entacapone is a nitrocatechol derivative that acts as a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[1][2][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₅N₃O₅[4]
Molecular Weight 305.3 g/mol [4]
pKa ~4.5[5]
Appearance Yellow crystalline solid[1][4]
Storage Temperature -20°C[4]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?

A2: Entacapone is sparingly soluble in aqueous buffers.[4] For maximum solubility, it is recommended to first dissolve Entacapone in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[4] This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration. It is advisable to purge the organic solvents with an inert gas.[4] Aqueous solutions of Entacapone are not recommended for storage for more than one day.[4]

Q3: What is the solubility of Entacapone in different solvents and buffers?

A3: The solubility of Entacapone is highly dependent on the solvent and the pH of the aqueous buffer. Its solubility in acidic aqueous solutions is very low and increases significantly with an increase in pH.[1][6]

Table 1: Solubility of Entacapone in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[4]
Dimethylformamide (DMF)~30 mg/mL[4]
Ethanol~5 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]

Table 2: pH-Dependent Aqueous Solubility of Entacapone

pHAqueous SolubilityReference
1.2~17 µg/mL[6]
3.0~12.4 µg/mL[6]
≤ 5.0< 80 µg/mL[6]
7.4~1.75 mg/mL[6]

Q4: My Entacapone solution in buffer appears cloudy or has precipitated over time. What could be the cause and how can I prevent this?

A4: Precipitation of Entacapone in aqueous buffers is a common issue and can be attributed to several factors:

  • pH of the buffer: Entacapone's solubility is significantly lower in acidic conditions. If the final pH of your solution is acidic, the compound may precipitate.

  • Concentration: The final concentration of Entacapone in the aqueous buffer may have exceeded its solubility limit at that specific pH and temperature.

  • Solvent percentage: When diluting the DMSO stock solution, if the final percentage of DMSO is too low, it may not be sufficient to keep the Entacapone in solution.

  • Temperature: Changes in temperature can affect solubility.

  • Solution age: Aqueous solutions of Entacapone are not stable for long periods and should ideally be prepared fresh.[4]

To prevent precipitation, ensure the final pH of your buffer is in the neutral to slightly alkaline range where Entacapone is more soluble. You may also need to optimize the final concentration of both Entacapone and the organic co-solvent (e.g., DMSO).

Q5: I do not have access to DMSO. Are there other organic solvents I can use to prepare a stock solution?

A5: Yes, besides DMSO, Entacapone is also soluble in dimethylformamide (DMF) and ethanol.[4] The solubility in DMSO and DMF is approximately 30 mg/mL, while in ethanol it is around 5 mg/mL.[4]

Q6: How stable is Entacapone in solution?

A6: Entacapone is susceptible to degradation. Aqueous solutions should be used fresh and not stored for more than a day.[4] It can undergo isomerization to its Z-isomer, and degradation can be accelerated by exposure to light, and acidic or alkaline conditions. For long-term storage, Entacapone should be stored as a crystalline solid at -20°C.[4]

Troubleshooting Guide

Issue: Incomplete Dissolution of this compound in Buffer

Possible Cause Troubleshooting Step
Low pH of the buffer Verify the pH of your buffer. Entacapone solubility is significantly higher at neutral to alkaline pH. Consider using a buffer with a pH of 7.0 or higher.
Concentration exceeds solubility limit Review the solubility data (Tables 1 & 2). You may need to lower the final concentration of Entacapone in your experiment.
Insufficient organic solvent When preparing the working solution from a stock, ensure the final percentage of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. You may need to perform a solubility test with varying percentages of your co-solvent.
Inadequate mixing After adding the Entacapone stock solution to the buffer, ensure thorough mixing by vortexing or gentle agitation.

Issue: Precipitation Observed After Initial Dissolution

Possible Cause Troubleshooting Step
Change in temperature Ensure the solution is maintained at a constant temperature. Some compounds are less soluble at lower temperatures.
Solution instability over time Prepare fresh solutions for each experiment. Avoid storing aqueous solutions of Entacapone.[4]
Interaction with other components Consider potential interactions with other components in your experimental medium that might reduce solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of Entacapone).

  • Vortex the solution until the Entacapone is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of Working Solution for In Vitro Assays

  • Thaw the Entacapone stock solution at room temperature.

  • Pre-warm the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) to the experimental temperature (e.g., 37°C).

  • Add the required volume of the Entacapone stock solution to the pre-warmed buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Immediately mix the working solution thoroughly by gentle inversion or vortexing.

  • Use the freshly prepared working solution for your experiment without delay.

Visualizations

COMT_Inhibition_Pathway cluster_metabolism Levodopa Metabolism cluster_inhibition Mechanism of Action Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine DDC Three_OMD 3-O-Methyldopa (Inactive) Levodopa->Three_OMD COMT Therapeutic Effect Therapeutic Effect Dopamine->Therapeutic Effect Reduced Side Effects Reduced Side Effects Three_OMD->Reduced Side Effects Entacapone Entacapone COMT COMT (Catechol-O- methyltransferase) Entacapone->COMT Inhibits

Caption: COMT Inhibition Pathway by Entacapone.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Entacapone Stock Solution (in DMSO) E Add Entacapone Working Solution (Test) or Buffer (Control) A->E B Prepare Assay Buffer (e.g., PBS pH 7.4) D Add Assay Buffer to Microplate Wells B->D C Prepare Enzyme (COMT) and Substrate Solutions F Add COMT Enzyme C->F H Initiate Reaction with Substrate C->H D->E E->F G Pre-incubate F->G G->H I Incubate at 37°C H->I J Stop Reaction I->J K Measure Product Formation (e.g., Fluorescence/Absorbance) J->K L Calculate % Inhibition K->L M Determine IC50 L->M

Caption: General Workflow for an In Vitro COMT Inhibition Assay.

References

Technical Support Center: Optimizing Oral Administration of Entacapone in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral administration of Entacapone in rat studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Entacapone?

A1: Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] The COMT enzyme is crucial for the metabolism of catecholamines, including L-dopa.[1][2] In the context of Parkinson's disease research, when Entacapone is co-administered with L-dopa, it inhibits the peripheral breakdown of L-dopa to 3-O-methyldopa (3-OMD).[3][4] This action increases the plasma bioavailability and prolongs the elimination half-life of L-dopa, leading to more sustained dopamine levels in the brain.[4][5]

Q2: What is the oral bioavailability of Entacapone in rats and how does it compare to humans?

A2: The oral bioavailability of Entacapone has been reported to be low and variable.[6] In humans, the absolute oral bioavailability is approximately 35%.[1][7] While specific bioavailability data in rats is not always consistent across studies, it is generally understood to be limited due to extensive first-pass metabolism.[6] One study noted an oral bioavailability of 5.7% for a 5.7 mg/kg dose in rats.[8]

Q3: What are the main metabolites of Entacapone?

A3: Entacapone is almost completely metabolized before excretion. The primary metabolic pathway involves isomerization to its cis-isomer, which is then followed by direct glucuronidation of both the parent compound and the cis-isomer.[1][7] These glucuronide conjugates are inactive.[7]

Q4: Are there any significant drug-drug interactions to be aware of when using Entacapone in rat studies?

A4: Yes, due to its mechanism of action, Entacapone can interact with other drugs that are metabolized by COMT. While specific rat interaction studies are limited in the provided results, it is known that Entacapone can increase the effects of other COMT substrates. There are numerous potential drug interactions listed in databases, including with drugs that cause CNS depression.[1][9][10] When designing studies, it is crucial to consider all co-administered compounds.

Q5: What are the reported toxic effects of Entacapone in rats?

A5: In comparative toxicology studies, Entacapone has shown a more favorable safety profile than the similar COMT inhibitor, tolcapone.[11] At high oral doses (up to 600 mg/kg daily), Entacapone did not show any adverse effects or treatment-related signs of toxicity in rats.[11] In contrast, tolcapone was associated with hepatotoxicity and increased mortality at similar high doses.[11] Long-term (two-year) carcinogenicity studies in male rats showed an increased incidence of renal tubular adenomas and carcinomas at a high dose of 400 mg/kg.[2][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations - Improper oral gavage technique leading to inconsistent dosing.- Stress-induced alterations in gastrointestinal motility.- Formulation issues (e.g., precipitation of Entacapone).- Inter-individual differences in metabolism.- Ensure proper training in oral gavage techniques to minimize stress and prevent injury.[13] Consider alternative, less stressful methods like voluntary oral consumption in a palatable vehicle.[14][15]- Prepare fresh formulations for each experiment and ensure complete solubilization or a homogenous suspension.- Increase the number of animals per group to account for biological variability.
Low oral bioavailability - Extensive first-pass metabolism in the liver and small intestine.[6]- Poor solubility of Entacapone.- Co-administer with a vehicle that enhances solubility and absorption. Lipid-based formulations may improve bioavailability.[16][17]- While not a direct solution, be aware of the low bioavailability when designing dose-response studies and ensure doses are sufficient to achieve the desired therapeutic effect.
Gastrointestinal side effects (e.g., diarrhea) - Entacapone can induce cAMP-dependent chloride secretion in the colon, leading to secretory diarrhea.[18]- Monitor animals for signs of gastrointestinal distress.- If diarrhea is observed, ensure animals have adequate hydration.- Consider that this may be a pharmacological effect of the drug and document its occurrence.
Unexpected behavioral changes in rats - Stress from handling and dosing procedures.- Potential central nervous system effects, although Entacapone has minimal penetration of the blood-brain barrier.[2]- Interaction with other administered compounds.- Acclimatize animals to handling and dosing procedures before the start of the study.- Review all co-administered substances for potential interactions.[9][10]- If co-administering with L-dopa, be aware that Entacapone can enhance L-dopa-induced behaviors.[5][19]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Entacapone in Rats

ParameterValueDoseRouteReference
Elimination Half-Life (t½)0.8 hours3 mg/kgIntravenous[8]
Oral Bioavailability5.7%5.7 mg/kgOral[8]
Time to Peak Concentration (Tmax)~1 hour200 mg (human dose equivalent)Oral[20]
Peak Plasma Concentration (Cmax)~1.2 µg/mL200 mg (human dose equivalent)Oral[20]

Table 2: Comparative Toxicity of Entacapone and Tolcapone in Rats

CompoundDoseObservationReference
Entacapone 200, 400, or 600 mg/kg/day (oral)No adverse effects or signs of toxicity.[11]
Tolcapone 400 or 600 mg/kg/day (oral)Increased mortality, signs of toxicity (increased body temperature, respiratory stimulation), and liver cell necrosis.[11]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Entacapone via Gavage
  • Vehicle Preparation:

    • A common vehicle for suspending poorly soluble compounds for oral administration in rats is 0.5% carboxymethylcellulose (CMC) in sterile water.

    • To prepare, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to avoid clumping. Allow the mixture to stir for several hours until a clear, viscous solution is formed.

  • Entacapone Formulation:

    • Calculate the required amount of Entacapone based on the desired dose and the body weight of the rats.

    • Weigh the appropriate amount of Entacapone powder.

    • Gradually add the vehicle to the powder in a mortar and pestle or a suitable container, triturating until a homogenous suspension is achieved.

    • The final volume for oral gavage in rats is typically between 1 and 5 mL/kg.

  • Oral Gavage Procedure:

    • Gently restrain the rat to minimize stress.

    • Use a sterile, ball-tipped gavage needle of an appropriate size for the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and avoid stomach perforation. Mark this length on the gavage needle.

    • Gently insert the needle into the mouth, over the tongue, and down the esophagus to the pre-measured mark.

    • Administer the suspension slowly and steadily.

    • Carefully withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress or injury after the procedure.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis
  • Animal Preparation:

    • For serial blood sampling, it is recommended to use rats fitted with a catheter (e.g., in the jugular vein) to minimize stress from repeated needle sticks.

    • If a catheter is not available, blood can be collected from the saphenous or tail vein.

  • Blood Collection:

    • Collect a pre-dose blood sample (time 0).

    • Following oral administration of Entacapone, collect blood samples at specified time points (e.g., 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours).[3]

    • Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Keep the samples on ice.

  • Plasma Separation and Storage:

    • Centrifuge the blood samples at approximately 4°C to separate the plasma.[3]

    • Carefully collect the plasma supernatant.

    • Store the plasma samples at -70°C or lower until analysis.[3]

  • Sample Analysis:

    • Quantify the concentration of Entacapone and its metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

Visualizations

Diagrams of Signaling Pathways and Workflows

Entacapone_Mechanism_of_Action cluster_periphery Peripheral Tissues cluster_brain Brain L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine DDC OMD 3-O-methyldopa (3-OMD) (Inactive) L_DOPA->OMD Metabolism L_DOPA_Brain L-DOPA L_DOPA->L_DOPA_Brain Crosses Blood-Brain Barrier COMT COMT Entacapone Entacapone Entacapone->COMT Inhibits Dopamine_Brain Dopamine (Therapeutic Effect) L_DOPA_Brain->Dopamine_Brain DDC

Caption: Mechanism of Entacapone in enhancing L-DOPA bioavailability.

Entacapone_GI_Effect Entacapone Entacapone Beta2_AR β2 Adrenoceptor Entacapone->Beta2_AR Activates AC Adenylate Cyclase Beta2_AR->AC Stimulates cAMP Increased cAMP AC->cAMP Converts ATP to Cl_Secretion Cl- Secretion cAMP->Cl_Secretion Induces Diarrhea Potential for Secretory Diarrhea Cl_Secretion->Diarrhea Leads to

Caption: Pathway of Entacapone-induced chloride secretion in the colon.

PK_Study_Workflow start Start prep Prepare Entacapone Formulation start->prep admin Oral Administration to Rats prep->admin blood Serial Blood Sampling admin->blood process Plasma Separation and Storage blood->process analysis LC-MS/MS Analysis process->analysis data Pharmacokinetic Data Analysis analysis->data end End data->end

Caption: Workflow for a typical pharmacokinetic study of Entacapone in rats.

Troubleshooting_Tree issue High Variability in PK Data? gavage Check Gavage Technique & Animal Stress issue->gavage Yes formulation Evaluate Formulation (Solubility/Stability) gavage->formulation Proper solution1 Refine handling/dosing protocols. Consider alternative dosing methods. gavage->solution1 Improper solution2 Prepare fresh formulations. Use solubilizing agents. formulation->solution2 Unstable solution3 Increase sample size (N) to account for biological variability. formulation->solution3 Stable

Caption: Troubleshooting decision tree for high variability in pharmacokinetic data.

References

Technical Support Center: Entacapone Sodium Salt in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Entacapone sodium salt in solution. Below, you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is Entacapone and why is its stability in solution critical?

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1] For researchers, maintaining its stability in solution is paramount. Degradation can lead to a loss of active compound, the formation of impurities that may interfere with assays, and ultimately, produce unreliable and irreproducible experimental results.[2]

Q2: What are the primary factors that cause the degradation of Entacapone in solution?

The primary factors leading to the degradation of Entacapone in solution are exposure to light (photodegradation), non-neutral pH conditions (acid and base hydrolysis), and oxidizing agents.[2][3][4] Temperature can also be a factor, although the solid form is relatively stable to heat.[3][5]

Q3: What is the main degradation product I should be aware of?

The most commonly cited degradation product, particularly from photodegradation, is the geometric isomer of Entacapone, known as (Z)-Entacapone.[6][7] Other degradation products can be formed under hydrolytic and oxidative stress.[2][3]

Q4: How can I visually tell if my Entacapone solution has degraded?

While the formation of the Z-isomer may not cause a visual change, degradation due to oxidation can sometimes result in a color change, often a darkening of the solution. However, the absence of a color change does not guarantee stability. The most reliable method for detecting degradation is through analytical techniques like HPLC.[5][8]

Q5: What are the recommended storage conditions for Entacapone solutions?

To minimize degradation, Entacapone solutions should be:

  • Protected from light: Store solutions in amber or foil-wrapped vials.[6]

  • Stored at controlled temperatures: While short-term benchtop stability in acetonitrile for up to 48 hours has been noted, long-term storage should be at refrigerated or frozen temperatures, depending on the solvent.[3]

  • Prepared fresh: For sensitive experiments, it is always best practice to prepare solutions fresh.

  • pH controlled: Entacapone has low solubility in acidic pH.[9] While stability may be higher at lower pH due to a reduced concentration of the reactive anion form, solubility becomes a challenge.[10] The choice of pH should be carefully considered based on experimental needs.

Troubleshooting Guides

Problem: My experimental results are inconsistent. Could Entacapone degradation be the cause?

Inconsistent results are a common sign of analyte instability. Use the following workflow to troubleshoot if Entacapone degradation is the underlying issue.

start Inconsistent Experimental Results check_prep Review Solution Preparation: - Prepared fresh? - Used amber vials? - Deoxygenated solvent? start->check_prep check_storage Review Solution Storage: - Protected from light? - Stored at correct temp? - Duration of storage? start->check_storage run_hplc Analyze Solution via HPLC check_prep->run_hplc check_storage->run_hplc compare_hplc Compare chromatogram to a freshly prepared standard run_hplc->compare_hplc peaks_match Peaks Match? (Area, RT) compare_hplc->peaks_match degradation_confirmed Degradation Confirmed (Extra peaks or reduced area) peaks_match->degradation_confirmed No no_degradation Degradation Unlikely. Investigate other experimental variables. peaks_match->no_degradation Yes remediate Remediation: - Prepare fresh solutions daily - Use light-protective containers - Validate storage conditions degradation_confirmed->remediate

Caption: Troubleshooting workflow for inconsistent results.

Problem: I observe a new peak in my HPLC chromatogram. What could it be?

An unexpected peak in your chromatogram, especially one that grows over time, is a strong indicator of degradation.

  • Likely Cause: If the solution was exposed to light, the new peak is very likely the (Z)-Entacapone isomer.[6] Under acidic, basic, or oxidative stress, other degradation products can form.[2]

  • Action: Confirm the identity of the peak by comparing its retention time to published data or by using mass spectrometry (LC/MS/MS) for structural elucidation.[6] Prepare a fresh, protected solution for your experiments.

Problem: My Entacapone solution has changed color. Is it still usable?

A change in color, such as turning yellow or brown, typically indicates oxidative degradation. This can happen if the solution is exposed to air (oxygen) for extended periods or is not prepared with a deoxygenated solvent. Such a solution is compromised and should not be used for quantitative experiments. Discard it and prepare a fresh solution using appropriate handling techniques.

Data & Protocols

Data Summaries

Table 1: Factors Affecting Entacapone Stability in Solution

FactorConditionPrimary EffectRecommendation
Light UV exposure (e.g., 254 nm)Promotes isomerization to (Z)-Entacapone.[4][6]Always prepare and store solutions in amber vials or protect them from light.[6]
pH (Acidic) e.g., 1.0 N HClCauses hydrolysis.[2][3]Avoid prolonged exposure to strong acidic conditions unless required for the experiment.
pH (Basic) e.g., 0.05 N NaOHCauses hydrolysis; degradation can be significant.[2][3]Avoid storage in basic solutions. Entacapone solubility increases with pH, but so does instability.[9]
Oxidizing Agents e.g., 3% H₂O₂Leads to oxidative degradation.[2][3]Use deoxygenated solvents and avoid sources of peroxides or other oxidants.
Temperature Elevated (e.g., 105°C)Can promote thermal degradation, though the solid drug is more resistant.[3][5]Store stock solutions at recommended refrigerated or frozen temperatures.

Table 2: Summary of Forced Degradation Conditions and Major Degradants

Stress ConditionExample ProtocolMajor Degradation Products Observed
Acid Hydrolysis 1.0 N HCl, reflux for several hours.[3]Unspecified degradation impurities.[2][3]
Base Hydrolysis 0.05 N NaOH, room temperature for ~2 hours.[3]Significant degradation observed.[2][11]
Oxidation 3% H₂O₂, room temperature.[3]Significant degradation observed.[2][11]
Photodegradation Methanolic solution under UV light (254 nm).[6](Z)-Entacapone is the primary product.[6][7]
Thermal Solid drug at 105°C for several days.[5]Minimal degradation often observed in solid state.[5]
Experimental Protocols

Protocol 1: Preparation of a Stable Entacapone Stock Solution

  • Solvent Selection: Choose a suitable solvent where Entacapone is soluble and stable. A common choice for analytical standards is a mix of acetonitrile and water (e.g., 50:50 v/v).[5] For other applications, methanol or DMSO may be used, but stability should be verified.

  • Weighing: Accurately weigh the required amount of this compound in a clean weighing vessel.

  • Dissolution: Transfer the powder to a volumetric flask made of amber glass. Add a portion of the chosen solvent and sonicate for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Once dissolved and returned to room temperature, fill the flask to the final volume with the solvent. Mix thoroughly.

  • Filtration (Optional): For HPLC use, filter the solution through a 0.45 µm syringe filter compatible with your solvent.

  • Storage: Tightly cap the amber flask or transfer aliquots to amber vials. Wrap with paraffin film to prevent solvent evaporation. Store at 2-8°C for short-term use or ≤ -20°C for long-term storage. Always protect from light.

Protocol 2: Monitoring Entacapone Stability using HPLC

This protocol provides a general method for assessing the purity and concentration of Entacapone.

Table 3: Example HPLC Parameters for Stability Analysis

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).[3][5]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 35:65 v/v).[5]
Flow Rate 1.0 mL/min.[5]
Detection Wavelength 210 nm or 310 nm.[5][8]
Column Temperature 30°C.[5]
Injection Volume 10 µL.[5]
Diluent Acetonitrile : Water (50:50 v/v).[5]

Methodology:

  • Prepare the mobile phase and diluent as specified.

  • Set up the HPLC system with the described parameters.

  • Inject a freshly prepared Entacapone standard solution to determine its retention time and peak area.

  • Inject the aged or experimental sample.

  • Compare the chromatograms. Look for a decrease in the main Entacapone peak area and the appearance of new peaks. The primary photodegradation product, (Z)-Entacapone, typically elutes just before the main Entacapone peak.[8]

Protocol 3: Performing a Forced Degradation Study

This study deliberately stresses the Entacapone solution to identify potential degradation pathways and products.

cluster_0 Sample Preparation cluster_1 Stress Conditions (in parallel) cluster_2 Analysis prep_stock Prepare concentrated Entacapone stock solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.05N NaOH, RT) prep_stock->base oxide Oxidation (e.g., 3% H2O2, RT) prep_stock->oxide photo Photolytic (e.g., UV light 254nm, RT) prep_stock->photo control Control Sample (Protected from stress) prep_stock->control neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by stability-indicating HPLC method oxide->analyze photo->analyze control->analyze neutralize->analyze results Evaluate Results: - Identify degradants - Calculate % degradation - Check mass balance analyze->results

Caption: Experimental workflow for a forced degradation study.

References

Addressing variability in Entacapone's oral bioavailability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in the oral bioavailability of Entacapone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental studies with Entacapone.

1. Issue: High inter-subject variability observed in pharmacokinetic studies.

  • Question: We are observing significant variability in the plasma concentration of Entacapone between our study subjects. What are the potential causes and how can we mitigate this?

  • Answer:

    High inter-subject variability is a known characteristic of Entacapone, primarily due to its extensive first-pass metabolism.[1]

    Potential Causes:

    • Genetic Polymorphisms: Variations in the expression of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for metabolizing Entacapone, can lead to differences in metabolic rates between individuals.[1][2]

    • Co-administered Drugs: Concomitant use of drugs that induce or inhibit hepatic enzymes, particularly CYP3A4, can alter Entacapone's metabolism.[3]

    • Underlying Health Conditions: Hepatic or biliary impairment can significantly affect the pharmacokinetics of Entacapone.[4]

    Troubleshooting & Mitigation Strategies:

    • Subject Screening: Screen subjects for known UGT polymorphisms that may impact Entacapone metabolism.

    • Concomitant Medication Review: Carefully review and control for the use of other medications that may interact with Entacapone.[3][5]

    • Formulation Strategy: Consider advanced formulation approaches designed to bypass or reduce first-pass metabolism, such as nanocarriers or transdermal delivery systems.[6][7]

2. Issue: Poor dissolution and low bioavailability in a new formulation.

  • Question: Our newly developed oral formulation of Entacapone is showing poor dissolution rates and consequently low in vivo bioavailability. What formulation strategies can we explore to improve this?

  • Answer:

    Entacapone is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability.[8] Simple formulations are therefore often insufficient.

    Suggested Formulation Strategies:

    • Nanostructured Lipid Carriers (NLCs): Encapsulating Entacapone in NLCs can enhance its solubility and absorption. This approach has been shown to significantly increase bioavailability compared to the plain drug.[9]

    • Inclusion Complexation: Complexation with cyclodextrins, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can improve the aqueous solubility and dissolution rate of Entacapone.[8]

    • Solid Dispersions: Creating solid dispersions of Entacapone with lipid carriers using techniques like spray drying can reduce drug crystallinity and enhance the dissolution rate.[10]

    • Transdermal Patches: A transdermal delivery system can bypass first-pass metabolism altogether, potentially leading to higher and more consistent bioavailability.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of Entacapone?

A1: The pharmacokinetic profile of Entacapone is characterized by rapid absorption and extensive metabolism. Key parameters for a standard oral dose are summarized in the table below.

Table 1: Pharmacokinetic Parameters of Oral Entacapone

ParameterValueReference(s)
Absolute Bioavailability ~35%[11][12][13][14][15]
Time to Peak Plasma Concentration (Tmax) ~1 hour[11][12][13][14]
Plasma Protein Binding 98% (mainly to albumin)[11][12][13][14]
Volume of Distribution (Vd) 20 L[12][13][15]
Elimination Half-life 0.4 - 0.7 hours (beta phase), 2.4 hours (gamma phase)[14]

Q2: How does food impact the bioavailability of Entacapone?

A2: Food does not have a significant effect on the absorption and bioavailability of Entacapone.[11][13][15] However, it is important to note that Entacapone is often co-administered with Levodopa. Meals rich in large neutral amino acids can delay and reduce the absorption of Levodopa.[11] Additionally, alcohol may potentiate the nervous system side effects of Entacapone, such as dizziness and drowsiness.[16]

Q3: Can altering the administration time of Entacapone relative to Levodopa improve its efficacy?

A3: There is some evidence to suggest that for patients who do not respond well to co-administration, delaying the intake of Entacapone by 30 minutes after the Levodopa/carbidopa dose may improve its therapeutic effect.[17] This could be due to a potential interaction between the two drugs during absorption.[17]

Q4: What are the primary metabolic pathways for Entacapone?

A4: Entacapone is almost completely metabolized before excretion. The main metabolic pathway involves isomerization to its cis-isomer, followed by direct glucuronidation of both the parent drug and the cis-isomer.[11][12][13] The resulting glucuronide conjugate is inactive.[11]

Entacapone Entacapone Cis_Isomer Cis-Isomer Entacapone->Cis_Isomer Isomerization Glucuronidation Glucuronidation (UGT Enzymes) Entacapone->Glucuronidation Cis_Isomer->Glucuronidation Inactive_Metabolites Inactive Glucuronide Conjugates Glucuronidation->Inactive_Metabolites Excretion Excretion (90% Feces, 10% Urine) Inactive_Metabolites->Excretion

Caption: Metabolic Pathway of Entacapone.

Q5: How does Entacapone affect the metabolism of Levodopa?

A5: Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[14] By inhibiting COMT in peripheral tissues, Entacapone prevents the breakdown of Levodopa to 3-O-methyldopa (3-OMD).[18][19] This increases the bioavailability of Levodopa, prolongs its plasma half-life, and allows more of it to cross the blood-brain barrier to be converted into dopamine.[11][20]

cluster_periphery Peripheral Tissues cluster_cns Central Nervous System Levodopa Levodopa COMT COMT Enzyme Levodopa->COMT Metabolism BBB Blood-Brain Barrier Levodopa->BBB Increased transport OMD 3-O-methyldopa (3-OMD) COMT->OMD Entacapone Entacapone Entacapone->COMT Inhibits Dopamine Dopamine BBB->Dopamine Conversion

Caption: Mechanism of COMT Inhibition by Entacapone.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving Entacapone's bioavailability.

1. Preparation of Entacapone-Loaded Nanostructured Lipid Carriers (NLCs)

  • Methodology: Based on the probe sonication method.[9]

    • Preparation of Lipid Phase: Select a solid lipid (e.g., Glyceryl Monostearate - GMS) and a liquid lipid (e.g., Oleic Acid) in a predetermined ratio (e.g., 70:30). Dissolve Entacapone in this lipid mixture and heat to approximately 80°C until a clear, uniform solution is formed.

    • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase (80°C).

    • Formation of Pre-emulsion: Disperse the melted lipid phase into the hot aqueous surfactant solution under constant stirring (e.g., 1800 rpm) to form a pre-emulsion.

    • Sonication: Subject the warm pre-emulsion to high-energy probe sonication (e.g., 60% amplitude, 20s on/10s off cycle for 10 minutes) to form the NLC dispersion.

    • Cooling and Characterization: Allow the nanoemulsion to cool down to room temperature to form the NLCs. The resulting NLCs can then be characterized for particle size, polydispersity index (PDI), encapsulation efficiency, and in vitro release profile.

2. Formulation of Oro-Dispersible Tablets (ODTs) with Cyclodextrin Complexation

  • Methodology: Based on the kneading technique for complexation followed by direct compression.[8]

    • Inclusion Complexation (Kneading Method):

      • Mix Entacapone and a cyclodextrin (e.g., β-CD) in a specified molar ratio (e.g., 1:0.5 w/w).

      • Add a small volume of a hydroalcoholic solvent (e.g., ethanol:water 1:1 v/v) to the mixture to form a paste.

      • Knead the paste for a specified time (e.g., 45 minutes).

      • Dry the kneaded mass in an oven at a controlled temperature (e.g., 45°C) until dry.

      • Pulverize the dried complex and pass it through a sieve.

    • Preparation of ODTs (Direct Compression):

      • Blend the Entacapone-cyclodextrin complex with a hydrophilic polymer (e.g., PEG 4000), a superdisintegrant (e.g., crospovidone), and other standard tablet excipients.

      • Compress the blend into tablets using a tablet press.

      • Evaluate the tablets for parameters such as hardness, friability, disintegration time, and in vitro dissolution.

3. In Vitro Dissolution Study

  • Methodology: A standard protocol for assessing the dissolution rate of Entacapone formulations.

    • Apparatus: USP Type II (Paddle) apparatus.

    • Dissolution Medium: Prepare a suitable dissolution medium, such as phosphate buffer pH 6.8, to simulate intestinal fluid.

    • Procedure:

      • Maintain the dissolution medium at 37 ± 0.5°C.

      • Place the Entacapone formulation (e.g., tablet, capsule, or a specific amount of NLC dispersion) into the dissolution vessel.

      • Set the paddle speed to a specified rate (e.g., 50 rpm).

      • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

      • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analysis: Analyze the samples for Entacapone concentration using a validated analytical method, such as HPLC.

Start Start: Poorly Soluble Entacapone Formulation Formulation Development (e.g., NLCs, Cyclodextrin Complexation) Start->Formulation Characterization Physicochemical Characterization (Particle Size, Encapsulation Efficiency, etc.) Formulation->Characterization InVitro In Vitro Studies (Dissolution, Permeability) Characterization->InVitro InVivo In Vivo Pharmacokinetic Studies (Animal Model) InVitro->InVivo Data_Analysis Data Analysis and Comparison InVivo->Data_Analysis Optimized Optimized Formulation with Improved Bioavailability Data_Analysis->Optimized

Caption: Experimental Workflow for Enhancing Entacapone Bioavailability.

Comparative Data

The following table presents a comparison of the pharmacokinetic parameters of plain Entacapone versus an optimized Nanostructured Lipid Carrier (NLC) formulation, demonstrating the potential for bioavailability enhancement.

Table 2: Comparative Pharmacokinetic Data of Entacapone Formulations in an Animal Model

ParameterPlain EntacaponeEntacapone-Loaded NLCsReference
Cmax (ng/mL) 400.5 ± 21.32500.5 ± 117.8[9]
Tmax (h) 0.5 ± 0.081.0 ± 0.13[9]
AUC (0-∞) (ng h/mL) 2227.5 ± 121.621588.3 ± 1067.6[9]
Half-life (t1/2) (h) 0.704 ± 0.014.74 ± 0.58[9]
Mean Residence Time (MRT) (h) 1.18 ± 0.126.77 ± 0.23[9]

Data are presented as mean ± standard deviation.

References

Factors affecting the stability of Entacapone-loaded nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of entacapone-loaded nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the stability of entacapone-loaded nanoparticles?

A1: The stability of entacapone-loaded nanoparticles is primarily influenced by the choice of lipids (solid and liquid), the type and concentration of surfactants, and the parameters of the manufacturing process, such as sonication time.[1][2][3][4][5] Storage conditions, including temperature and humidity, also play a crucial role in maintaining the long-term stability of the formulation.[1][6]

Q2: Why is my entacapone nanoparticle formulation showing aggregation and a significant increase in particle size over time?

A2: Aggregation and an increase in particle size are common stability issues.[1] This can be attributed to several factors, including insufficient surfactant concentration to cover the nanoparticle surface, improper storage temperature leading to lipid matrix rearrangement, or interactions between the drug and the nanoparticle components.[1][6] Lyophilization with a cryoprotectant like trehalose can help prevent aggregation during storage.[1]

Q3: I am observing a decrease in the entrapment efficiency (EE%) of my entacapone nanoparticles during storage. What could be the cause?

A3: A decrease in entrapment efficiency during storage is often due to drug leakage from the nanoparticle core.[1] This can happen if the drug is not well-entrapped within the lipid matrix or if the nanoparticle structure is not stable over time. The choice of solid and liquid lipids with good solubility for entacapone is crucial to ensure high entrapment and prevent leakage.[1]

Q4: What is the recommended method for preparing stable entacapone-loaded nanostructured lipid carriers (NLCs)?

A4: A widely used and effective method is the probe sonication technique.[1] This method involves dispersing a melted lipid phase containing the drug into a hot aqueous surfactant solution to form a pre-emulsion, followed by high-intensity sonication to reduce the particle size to the nano-range. This technique is known to produce NLCs with a small particle size, low polydispersity, and high drug loading.[1]

Q5: Which analytical techniques are essential for characterizing the stability of entacapone-loaded nanoparticles?

A5: Essential characterization techniques for stability assessment include:

  • Dynamic Light Scattering (DLS): To measure particle size and Polydispersity Index (PDI).[1]

  • Zeta Potential Measurement: To assess the surface charge and predict the physical stability of the nanoparticle dispersion.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the entrapment efficiency and quantify drug leakage.[7]

  • Differential Scanning Calorimetry (DSC): To investigate the physical state of the drug within the nanoparticle matrix.[1]

  • X-ray Diffraction (XRD): To analyze the crystallinity of the drug and lipids.[8]

Troubleshooting Guides

Issue 1: High Particle Size and Polydispersity Index (PDI) in the initial formulation.
Possible Cause Troubleshooting Step
Inadequate sonication time or intensity.Increase the sonication time or amplitude to provide more energy for particle size reduction.[1][2][3][4][5]
Inappropriate surfactant concentration.Optimize the surfactant concentration. Too little surfactant may not adequately stabilize the newly formed nanoparticles, leading to aggregation.[1][2][3][4][5]
High lipid concentration.Decrease the total lipid concentration in the formulation.[1][2][3][4][5]
Suboptimal lipid phase to aqueous phase ratio.Adjust the ratio of the oil phase to the aqueous phase during the emulsification step.
Issue 2: Nanoparticle aggregation and sedimentation during storage.
Possible Cause Troubleshooting Step
Insufficient surface charge (low zeta potential).Select a surfactant that imparts a higher surface charge to the nanoparticles, or adjust the pH of the dispersion to increase ionization.[1]
Inappropriate storage temperature.Store the nanoparticle dispersion at a recommended temperature, typically refrigerated conditions (2-8 °C), to minimize particle movement and aggregation.[1][6]
Ostwald ripening.Consider using a combination of surfactants or adding a polymeric stabilizer to the formulation.
Freeze-thaw cycles.Avoid repeated freezing and thawing. If the formulation needs to be frozen, use a suitable cryoprotectant and optimize the freezing and thawing rates.[1]
Issue 3: Low Entrapment Efficiency (%EE) of Entacapone.
Possible Cause Troubleshooting Step
Poor solubility of entacapone in the lipid matrix.Screen different solid and liquid lipids to find a combination that offers high solubility for entacapone.[1] For instance, Glyceryl Monostearate (GMS) as a solid lipid and Oleic acid as a liquid lipid have shown good results.[1]
Drug partitioning into the external aqueous phase during preparation.Optimize the formulation and process parameters. A higher ratio of liquid lipid in the NLC structure can create more imperfections in the crystal lattice, allowing for higher drug loading.[1]
Premature drug crystallization.Ensure the drug is fully dissolved in the molten lipid phase before emulsification.

Quantitative Data Summary

Table 1: Effect of Formulation Variables on Particle Size and Entrapment Efficiency of Entacapone-Loaded NLCs.

Formulation CodeTotal Lipid (g)Surfactant (%)Sonication Time (min)Particle Size (nm)Entrapment Efficiency (%)
F10.511321075
F2121516182
F30.521518078
F40.511322073
F5121317580
F6111519077
F7111324070
F80.511321574

Data synthesized from studies employing a 2³ full factorial design to optimize formulation parameters.[1][2][3][4][5]

Table 2: Stability of Lyophilized Entacapone-Loaded NLCs at Accelerated Conditions (25°C ± 2°C / 60% RH ± 5% RH).

Time (Months)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
0161.2 ± 23.60.444 ± 0.12-28 ± 1.182.51 ± 4.2
1170.3 ± 12.80.483 ± 0.22-28 ± 1.6-
3185.1 ± 15.40.497 ± 0.11-29 ± 1.478.32 ± 2.1

Data indicates that the optimized NLCs were relatively stable, with slight increases in particle size and PDI, and a minor decrease in entrapment efficiency over 3 months.[1]

Experimental Protocols

Protocol 1: Preparation of Entacapone-Loaded NLCs by Probe Sonication
  • Preparation of Lipid Phase:

    • Accurately weigh the selected solid lipid (e.g., Glyceryl Monostearate) and liquid lipid (e.g., Oleic acid). A common ratio is 70:30 (solid:liquid lipid).[1]

    • Add the accurately weighed entacapone to the lipid mixture.

    • Heat the mixture to approximately 80°C, which is about 5-10°C above the melting point of the solid lipid, and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of the chosen surfactant (e.g., Tween 80) at the desired concentration.[1]

    • Heat the aqueous phase to the same temperature as the lipid phase (80°C).

  • Formation of Pre-emulsion:

    • Pour the hot lipid phase into the hot aqueous phase under continuous stirring at a high speed (e.g., 1800 rpm) using a magnetic stirrer.[1]

    • Continue stirring for a few minutes to form a coarse pre-emulsion.

  • Sonication:

    • Immediately subject the warm pre-emulsion to high-intensity probe sonication (e.g., 60% amplitude).[1]

    • Sonicate for a predetermined time (e.g., 10-15 minutes) using pulse cycles (e.g., 20 seconds on, 10 seconds off) to prevent overheating.[1]

  • Cooling and Storage:

    • Allow the resulting nanoemulsion to cool down to room temperature.

    • For long-term storage, the NLC dispersion can be lyophilized. Add a cryoprotectant (e.g., 2% trehalose) to the dispersion before freezing at -75°C, followed by freeze-drying.[1]

    • Store the lyophilized powder or the aqueous dispersion at refrigerated conditions (2-8°C).[1]

Protocol 2: Determination of Entrapment Efficiency (%EE)
  • Separation of Free Drug:

    • Take a known volume of the entacapone-loaded nanoparticle dispersion.

    • Separate the free, unentrapped drug from the nanoparticles. This can be achieved by ultracentrifugation or by using centrifugal filter devices.

  • Quantification of Free Drug:

    • Collect the supernatant containing the free drug.

    • Dilute the supernatant appropriately with a suitable solvent.

    • Analyze the concentration of entacapone in the diluted supernatant using a validated HPLC method at a specific wavelength (e.g., 306 nm).[1]

  • Calculation of Entrapment Efficiency:

    • Calculate the %EE using the following formula: %EE = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Entacapone Nanoparticle Formulation cluster_0 Problem Identification cluster_1 High Particle Size / PDI cluster_2 Low Entrapment Efficiency cluster_3 Instability During Storage start Start: Unsatisfactory Nanoparticle Characteristics problem_size Issue: High Particle Size or PDI start->problem_size problem_ee Issue: Low Entrapment Efficiency start->problem_ee problem_stability Issue: Aggregation/Leakage During Storage start->problem_stability cause_sonication Cause: Inadequate Sonication? problem_size->cause_sonication solution_sonication Solution: Increase Sonication Time/Intensity cause_sonication->solution_sonication Yes cause_surfactant_size Cause: Incorrect Surfactant Concentration? cause_sonication->cause_surfactant_size No end End: Optimized & Stable Nanoparticles solution_sonication->end solution_surfactant_size Solution: Optimize Surfactant Concentration cause_surfactant_size->solution_surfactant_size Yes cause_lipid Cause: High Lipid Concentration? cause_surfactant_size->cause_lipid No solution_surfactant_size->end solution_lipid Solution: Decrease Lipid Concentration cause_lipid->solution_lipid Yes cause_lipid->end No solution_lipid->end cause_solubility Cause: Poor Drug Solubility in Lipid? problem_ee->cause_solubility solution_solubility Solution: Screen Different Lipids cause_solubility->solution_solubility Yes cause_partition Cause: Drug Partitioning to Aqueous Phase? cause_solubility->cause_partition No solution_solubility->end solution_partition Solution: Optimize Formulation Parameters cause_partition->solution_partition Yes cause_partition->end No solution_partition->end cause_zeta Cause: Low Zeta Potential? problem_stability->cause_zeta solution_zeta Solution: Adjust pH or Change Surfactant cause_zeta->solution_zeta Yes cause_temp Cause: Improper Storage Temperature? cause_zeta->cause_temp No solution_zeta->end solution_temp Solution: Store at 2-8°C cause_temp->solution_temp Yes cause_lyo Cause: Aggregation after Lyophilization? cause_temp->cause_lyo No solution_temp->end solution_lyo Solution: Add Cryoprotectant cause_lyo->solution_lyo Yes cause_lyo->end No solution_lyo->end QbD_Workflow Quality by Design (QbD) Workflow for Nanoparticle Optimization cluster_0 Define Goals cluster_1 Identify Critical Attributes & Parameters cluster_2 Experimental Design & Analysis cluster_3 Optimization & Verification qtpp Define Quality Target Product Profile (QTPP) cqa Identify Critical Quality Attributes (CQAs) (e.g., Particle Size, EE%) qtpp->cqa cpp Identify Critical Process Parameters (CPPs) (e.g., Sonication Time) cqa->cpp cma Identify Critical Material Attributes (CMAs) (e.g., Lipid & Surfactant Conc.) cqa->cma doe Design of Experiments (DoE) (e.g., 2^3 Factorial Design) cpp->doe cma->doe analysis Data Analysis & Model Development doe->analysis optimization Numerical Optimization to Find Optimal Formulation analysis->optimization verification Experimental Verification of the Optimized Formulation optimization->verification

References

Technical Support Center: Entacapone Dosage Adjustment in Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with entacapone in primate models of Parkinson's disease. The focus is on adjusting entacapone dosage to minimize levodopa-induced dyskinesia.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Q1: How can we determine the optimal starting dose of entacapone in our primate model?

A1: The standard oral dose of entacapone is 200 mg administered with each levodopa/carbidopa dose.[1][2] However, for primate studies, the dosage may need to be adjusted based on the specific primate species and the levodopa regimen. A common starting point in rat models has been 30 mg/kg, i.p.[3] For primate studies, it is advisable to start with a dose that has been shown to be effective in previous studies, such as co-administration with each levodopa dose, and then titrate based on observed effects on levodopa plasma levels and dyskinesia scores.

Q2: What are the key signs of entacapone-exacerbated dyskinesia in primate models?

A2: Entacapone itself does not cause dyskinesia but can potentiate the dyskinetic effects of levodopa by increasing its bioavailability.[4] The signs of exacerbated dyskinesia are an increase in the severity and/or duration of involuntary movements following levodopa administration. These can be choreiform (rapid, jerky movements), dystonic (sustained muscle contractions), or a combination of both. It is crucial to use a validated dyskinesia rating scale to quantify these changes objectively.[5][6]

Q3: We've introduced entacapone and are seeing a significant increase in dyskinesia. What is the recommended levodopa dose adjustment strategy?

A3: A significant increase in dyskinesia upon introducing entacapone is expected due to the increased bioavailability of levodopa. The primary strategy is to reduce the levodopa dose. A reduction of the levodopa dose, particularly in patients receiving 800 mg/day or more, is often necessary.[1] The extent of the reduction will depend on the severity of the dyskinesia and the desired therapeutic effect. It is recommended to reduce the levodopa dose in small increments (e.g., 10-15%) and observe the effect on both motor symptoms and dyskinesia over several days before making further adjustments.

Q4: How can we differentiate between the beneficial effects of entacapone on "on-time" and the negative impact of increased dyskinesia?

A4: This requires careful and frequent behavioral monitoring. "On-time" is the period when the animal experiences good motor control, while dyskinesia is the presence of involuntary movements. It is possible to have "on-time" with non-disabling dyskinesia. The goal is to find a dose combination of levodopa and entacapone that maximizes "on-time" while keeping dyskinesia at a minimal or non-disruptive level. This can be achieved by using a combination of a parkinsonian motor disability scale and a dyskinesia rating scale.[5]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about entacapone and its use in primate models.

Q1: What is the mechanism of action of entacapone?

A1: Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT).[2] COMT is involved in the peripheral breakdown of levodopa. By inhibiting COMT, entacapone increases the plasma half-life of levodopa, leading to more sustained plasma levels and increased bioavailability of levodopa in the brain.[2][3]

Q2: Why is a primate model, such as the MPTP-treated monkey, considered the 'gold standard' for studying levodopa-induced dyskinesia?

A2: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primate model is considered the 'gold standard' because it closely mimics the pathology, symptoms, and response to drug treatment seen in human Parkinson's disease, including the development of levodopa-induced dyskinesias.[5][7] This makes it a highly valuable model for preclinical testing of new therapies aimed at reducing dyskinesia.

Q3: What is the concept of "continuous dopaminergic stimulation" and how does entacapone contribute to it?

A3: Continuous dopaminergic stimulation is a therapeutic strategy aimed at avoiding the pulsatile stimulation of dopamine receptors that is thought to contribute to the development of dyskinesia.[3][6][8] Long-acting dopamine agonists and strategies that provide more stable levodopa plasma levels are used to achieve this. Entacapone contributes to this by extending the half-life of levodopa, which smooths out the peaks and troughs in plasma concentration, providing a more continuous supply of dopamine precursor to the brain.[6][8]

Q4: Are there any known interactions between entacapone and other drugs commonly used in primate research?

A4: Entacapone should be used with caution with other drugs that are metabolized by COMT, such as isoproterenol and epinephrine, as their effects may be enhanced.[9] It is also advisable to monitor for potential additive sedative effects when co-administered with other CNS depressants.

Data Presentation

Table 1: Effect of Entacapone on Levodopa Plasma Pharmacokinetics
ParameterLevodopa/Carbidopa AloneLevodopa/Carbidopa + Entacapone (200 mg)Percentage Change
AUC (Area Under the Curve) 8465 ± 927 ng/hour/mL11,802 ± 1454 ng/hour/mL+39%
Daily Variation in Plasma Levodopa BaselineReduced by ~25%-25%
Plasma 3-OMD Concentration BaselineReduced by ~50%-50%
Data from a study in healthy male volunteers.[1]
Table 2: Dyskinesia Scores in MPTP-Treated Marmosets
Treatment GroupLevodopa DosingEntacaponeMean Dyskinesia Score (Arbitrary Units)
Group A 12.5 mg/kg p.o. twice dailyNoFluctuating, with significant dyskinesia
Group B 6.25 mg/kg p.o. four times dailyNoSimilar to Group A
Group C 6.25 mg/kg p.o. four times dailyYesLess dyskinesia than Group B
Adapted from a study in MPTP-treated common marmosets.[8]

Experimental Protocols

Protocol 1: Induction of Parkinsonism in Marmosets with MPTP
  • Animal Model: Adult common marmosets (Callithrix jacchus).

  • MPTP Administration: Administer MPTP hydrochloride subcutaneously at a dose of 0.5 mg/kg once a week for 12 weeks.[10]

  • Behavioral Assessment: Monitor for the development of parkinsonian symptoms using a validated motor disability scale. Symptoms should stabilize before initiating levodopa treatment.

Protocol 2: Levodopa and Entacapone Administration and Dyskinesia Assessment
  • Levodopa Priming: Once parkinsonian symptoms are stable, prime the animals with levodopa to induce dyskinesia. A typical regimen is levodopa methyl ester plus benserazide (to inhibit peripheral decarboxylation) administered subcutaneously or orally.[5]

  • Entacapone Administration: Administer entacapone orally concomitantly with each levodopa dose.

  • Dose Adjustment:

    • Begin with a standard levodopa dose that elicits a clear motor response and dyskinesia.

    • Introduce entacapone at a predetermined dose.

    • Observe for any increase in dyskinesia severity or duration.

    • If dyskinesia increases significantly, reduce the levodopa dose by 10-15% and re-evaluate.

    • Continue to titrate the levodopa dose to achieve a balance between motor improvement and minimal dyskinesia.

  • Dyskinesia Scoring:

    • Videotape the animals at regular intervals after drug administration.

    • Use a quantitative dyskinesia scale, such as the Quantitative Dyskinesia Scale (QDS), to score the severity of dyskinesia in different body parts.[5]

    • Blinded raters should perform the scoring to avoid bias.

Mandatory Visualizations

Levodopa_Metabolism cluster_periphery Periphery cluster_brain Brain (CNS) Levodopa_oral Oral Levodopa Levodopa_plasma Levodopa (in plasma) Levodopa_oral->Levodopa_plasma Dopamine_periphery Dopamine Levodopa_plasma->Dopamine_periphery metabolism OMD 3-O-methyldopa Levodopa_plasma->OMD metabolism Levodopa_brain Levodopa Levodopa_plasma->Levodopa_brain crosses BBB DDC DDC Dopamine_periphery->DDC COMT COMT OMD->COMT Entacapone Entacapone Entacapone->COMT inhibits Dopamine_brain Dopamine Levodopa_brain->Dopamine_brain conversion DDC_brain DDC Dopamine_brain->DDC_brain

Caption: Levodopa metabolism with and without Entacapone.

Experimental_Workflow start Start: Parkinsonian Primate Model (MPTP) levodopa_priming Levodopa Priming to Induce Dyskinesia start->levodopa_priming baseline_assessment Baseline Assessment: - Motor Disability Score - Dyskinesia Score levodopa_priming->baseline_assessment introduce_entacapone Introduce Entacapone with Levodopa baseline_assessment->introduce_entacapone assess_dyskinesia Assess Dyskinesia and Motor Function introduce_entacapone->assess_dyskinesia dyskinesia_increased Dyskinesia Increased? assess_dyskinesia->dyskinesia_increased reduce_levodopa Reduce Levodopa Dose dyskinesia_increased->reduce_levodopa Yes maintain_dose Maintain Levodopa/Entacapone Dose dyskinesia_increased->maintain_dose No reassess Re-assess Dyskinesia and Motor Function reduce_levodopa->reassess end End: Optimal Dose Achieved maintain_dose->end reassess->dyskinesia_increased

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Entacapone and Tolcapone

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers on the Potency and Cellular Effects of Two Key COMT Inhibitors

Entacapone and Tolcapone are potent, selective, and reversible inhibitors of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of levodopa, the primary treatment for Parkinson's disease.[1][2][3] By inhibiting COMT, these drugs prevent the peripheral conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of levodopa to the brain.[1][3][4] While structurally similar, their clinical profiles differ, primarily due to Tolcapone's association with hepatotoxicity, a factor that has restricted its use.[5][6][7] This guide provides a detailed comparison of their in vitro efficacy and cellular effects, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action: COMT Inhibition

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of catechol substrates, including levodopa and dopamine.[8] Entacapone and Tolcapone competitively bind to the COMT active site, blocking this methylation process.[9] Tolcapone acts on COMT both peripherally and centrally, whereas Entacapone's action is primarily confined to the periphery.[3]

COMT_Inhibition_Pathway cluster_periphery Peripheral Tissues cluster_cns Central Nervous System (Brain) Levodopa Levodopa Dopamine_P Dopamine Levodopa->Dopamine_P AADC OMD 3-O-methyldopa (3-OMD) Levodopa->OMD COMT Levodopa_CNS Levodopa Levodopa->Levodopa_CNS Crosses Blood-Brain Barrier Carbidopa Carbidopa / Benserazide AADC AADC Carbidopa->AADC Inhibits OMD->Levodopa_CNS Competes for Transport COMT COMT Inhibitors Entacapone / Tolcapone Inhibitors->COMT Inhibits Dopamine_CNS Dopamine Levodopa_CNS->Dopamine_CNS AADC AADC_CNS AADC

Caption: Levodopa metabolism and the role of COMT inhibitors.

Quantitative Comparison of COMT Inhibition

The inhibitory potency of Entacapone and Tolcapone against COMT has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison. Data consistently shows that both are potent inhibitors, with potencies in the nanomolar range. However, relative potency can vary depending on the tissue source and experimental conditions.

ParameterTissue/Enzyme SourceEntacaponeTolcaponeReference
IC50 Human Liver151 nM773 nM[10]
IC50 Human Cytosol53 nM130 nM[11]
IC50 Rat Cytosol18 nM25 nM[11]
IC50 Rat Brain (S-COMT)-2 nM[12]
IC50 Rat Brain (MB-COMT)-3 nM[12]
IC50 Rat Liver (S-COMT)-795 nM[12]
IC50 Rat Liver (MB-COMT)-123 nM[12]
Ki Rat Liver10.7 nM10.0 nM[13]

S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT

Off-Target Effects: Inhibition of UGT Enzymes

Beyond COMT, in vitro studies have explored the inhibitory effects of these compounds on other enzyme systems, such as UDP-glucuronosyltransferases (UGTs), which are critical for the metabolism of many drugs and endogenous compounds. Tolcapone has demonstrated a more potent inhibitory effect on several UGT isoforms compared to Entacapone.[14][15]

ParameterEnzyme/SubstrateEntacaponeTolcaponeReference
Ki UGT1A1 (Bilirubin) in HLM30.82 µM0.68 µM[15]
Inhibition UGT1A7, UGT1A10Exhibits inhibitionMore potent inhibition[15]
Inhibition UGT1A9Comparable inhibitionComparable inhibition[15]

HLM: Human Liver Microsomes

Comparative In Vitro Toxicity Profiles

Significant differences in the in vitro toxicity of Tolcapone and Entacapone have been observed across various cell lines, providing insight into the clinical findings of hepatotoxicity associated with Tolcapone.

AssayCell LineConcentrationEntacapone ResultTolcapone ResultReference
Metabolic Activity (MTT) Caco-250 µM>96% viability68.0 ± 6.7% viability[5][6]
Lysosomal Activity (NR) Caco-250 µM>96% viability86.5 ± 3.5% viability[5][6]
Oxidative Stress HepG250 µMNo change vs. control158.0 ± 21.7% of control[5][6]
Cellular Toxicity SH-SY5Y-Not toxicToxic, profound reduction in ATP synthesis[16]

Studies suggest that Tolcapone's toxicity is caused by direct interference with mitochondrial function, acting as an uncoupler of oxidative phosphorylation, a property not observed with Entacapone at clinically relevant concentrations.[5][16][17] This difference in mitochondrial toxicity is potentially linked to Tolcapone's higher lipophilicity.[6][7]

Experimental Protocols

The following sections detail generalized methodologies for the key in vitro assays used to compare Entacapone and Tolcapone.

COMT Activity Inhibition Assay

This assay measures the ability of a compound to inhibit the COMT-catalyzed methylation of a substrate.

  • Preparation: Recombinant human COMT or tissue cytosol (e.g., liver, kidney) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing MgCl₂, a necessary cofactor for COMT activity.

  • Reaction Mixture: The reaction mixture includes the COMT enzyme source, the methyl donor S-adenosyl-L-methionine (SAM), a catechol substrate (e.g., esculetin or 3,4-dihydroxybenzoic acid), and varying concentrations of the inhibitor (Entacapone or Tolcapone).[10][11]

  • Incubation: The mixture is incubated at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Termination & Detection: The reaction is stopped (e.g., by adding acid). The formation of the methylated product is quantified using methods such as high-performance liquid chromatography (HPLC) or fluorescence-based detection.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting inhibition versus inhibitor concentration.

Cellular Toxicity Assays

These assays assess the impact of the compounds on cell health and viability.

Cytotoxicity_Workflow cluster_workflow General Cytotoxicity Experimental Workflow cluster_assays Assay Endpoints A 1. Cell Seeding (e.g., HepG2, Caco-2) in 96-well plates B 2. Cell Culture (24h incubation) A->B C 3. Compound Treatment Expose cells to varying concentrations of Entacapone or Tolcapone B->C D 4. Incubation (e.g., 24h) C->D E 5. Cytotoxicity Assays D->E F MTT Assay (Metabolic Activity) E->F G Neutral Red (NR) Assay (Lysosomal Integrity) E->G H DCFH-DA Assay (Oxidative Stress/ROS) E->H I ATP Synthesis Assay (Mitochondrial Function) E->I

Caption: Workflow for in vitro cytotoxicity assessment.
  • Cell Culture: Human cell lines such as HepG2 (liver), Caco-2 (intestinal), or SH-SY5Y (neuronal) are cultured in appropriate media and conditions.[6][16]

  • Treatment: Cells are exposed to a range of concentrations of Entacapone or Tolcapone for a defined period (e.g., 24 hours).[6]

  • Endpoint Measurement:

    • MTT Assay: Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is quantified spectrophotometrically.

    • Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity. Viable cells take up the NR dye into their lysosomes. The amount of dye extracted from the cells correlates with the number of viable cells.[6]

    • Oxidative Stress Assay: Intracellular reactive oxygen species (ROS) are measured using probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[6]

    • ATP Synthesis Assay: Cellular ATP levels are measured using luciferase-based assays to directly assess mitochondrial function.[16]

Conclusion

The in vitro data robustly demonstrates that both Entacapone and Tolcapone are highly potent inhibitors of the COMT enzyme. While some studies suggest minor differences in their IC50 or Ki values depending on the experimental setup, both are effective in the low nanomolar range. The most striking in vitro distinction lies in their cellular toxicity profiles. Tolcapone consistently exhibits significant toxicity in various cell lines, characterized by mitochondrial uncoupling, reduced ATP synthesis, and increased oxidative stress.[5][16] Entacapone, in contrast, appears to be considerably safer in these same in vitro models.[5][16] These findings provide a strong mechanistic basis for the clinically observed hepatotoxicity of Tolcapone and highlight the superior in vitro safety profile of Entacapone.

References

Validating COMT Inhibitory Activity: A Comparative Guide to Entacapone Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Entacapone sodium salt's performance in inhibiting Catechol-O-methyltransferase (COMT) against other commercially available alternatives, supported by experimental data and detailed protocols.

Entacapone is a potent, selective, and reversible inhibitor of COMT, an enzyme crucial in the metabolism of catecholamines.[1] Its primary therapeutic application is in the management of Parkinson's disease, where it is used as an adjunct to levodopa therapy to enhance its bioavailability.[2][3] By inhibiting peripheral COMT, Entacapone prevents the breakdown of levodopa, thereby increasing its plasma half-life and facilitating more consistent dopaminergic stimulation in the brain.[2][4][5]

Comparative Analysis of COMT Inhibitors

To objectively assess the efficacy of this compound, it is essential to compare its inhibitory activity with other well-established COMT inhibitors, namely Tolcapone and Opicapone. The following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in various studies. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

InhibitorIC50 (nM)Enzyme SourceSubstrateReference
Entacapone 10Rat brain COMT-[6]
20Rat erythrocytes COMT-[6]
160Rat liver COMT-[6][7]
14.3Rat liver soluble COMT (S-COMT)-[8][9]
73.3Rat liver membrane-bound COMT (MB-COMT)-[8][9]
151Human liver COMT3,4-dihydroxybenzoic acid[10]
53Human liver cytosolEsculetin[7]
0.6Human COMTCOMT-S01[11]
Tolcapone 2Rat brain S-COMTAdrenaline[6]
3Rat brain MB-COMTAdrenaline[6]
795Rat liver S-COMTAdrenaline[6]
123Rat liver MB-COMTAdrenaline[6]
773Human liver COMT3,4-dihydroxybenzoic acid[10]
130Human liver cytosolEsculetin[7]
1.5Human COMTCOMT-S01[11]
Opicapone 98 (decreased ATP content)Human cryopreserved hepatocytes-[9]

Key Observations:

  • Entacapone and Tolcapone are both potent inhibitors of COMT, with IC50 values in the nanomolar range.[7][11]

  • Tolcapone has been suggested to have greater efficacy than entacapone in some clinical studies.[12]

  • Opicapone is a newer, long-acting COMT inhibitor that is typically administered once daily.[13][14]

  • While Tolcapone inhibits both peripheral and central COMT, Entacapone and Opicapone are primarily peripheral inhibitors.[5][15]

  • Tolcapone's use is associated with a risk of liver toxicity, requiring regular monitoring.[13]

Mechanism of Action of Entacapone

Entacapone functions as a nitrocatechol-based, reversible inhibitor of COMT.[1] In the context of Parkinson's disease treatment, Levodopa (L-DOPA), a precursor to dopamine, is administered to replenish dopamine levels in the brain.[2] However, a significant portion of L-DOPA is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD), which competes with L-DOPA for transport across the blood-brain barrier.[4] Entacapone selectively inhibits this peripheral COMT activity, leading to a higher and more sustained plasma concentration of L-DOPA, thereby increasing its availability to the central nervous system.[4]

cluster_periphery Peripheral System cluster_cns Central Nervous System LDOPA_peripheral Levodopa (L-DOPA) COMT COMT LDOPA_peripheral->COMT Metabolism LDOPA_cns Levodopa (L-DOPA) LDOPA_peripheral->LDOPA_cns Crosses Blood-Brain Barrier OMD 3-O-Methyldopa (3-OMD) COMT->OMD Entacapone Entacapone Entacapone->COMT Inhibition Dopamine Dopamine LDOPA_cns->Dopamine Conversion

Caption: Mechanism of Entacapone in enhancing Levodopa bioavailability.

Experimental Protocols

Validating the COMT inhibitory activity of this compound requires robust and reproducible experimental methods. Below are detailed protocols for in vitro COMT inhibition assays.

In Vitro Fluorescence-Based COMT Inhibition Assay

This assay utilizes a fluorogenic substrate to measure COMT activity.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • This compound and other test inhibitors

  • 3-Cyano-7-ethoxycoumarin (a fluorogenic substrate)

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and other inhibitors in DMSO. Create a dilution series to obtain a range of concentrations for IC50 determination.

    • Prepare a reaction buffer containing PBS (50 mM, pH 7.4), MgCl2 (5 mM), and DTT (1 mM).

    • Prepare a solution of recombinant human S-COMT in the reaction buffer.

    • Prepare solutions of the fluorogenic substrate and SAM in the reaction buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the test inhibitor at various concentrations. Include a positive control (a known COMT inhibitor like Tolcapone) and a negative control (DMSO vehicle).

    • Add the S-COMT enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and SAM to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., 0.4M Sodium Borate, pH 10.0).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product of the reaction.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the general workflow for validating COMT inhibitory activity.

A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Inhibitors & Controls into Microplate A->B C Add COMT Enzyme & Pre-incubate B->C D Initiate Reaction (Add Substrate & SAM) C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Signal (Fluorescence/Absorbance) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

References

Entacapone in Preclinical Research: A Comparative Analysis with Other COMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data reveals the nuanced differences between entacapone and other catechol-O-methyltransferase (COMT) inhibitors, primarily tolcapone and the newer entrant, opicapone. These differences, particularly in potency, selectivity, and pharmacokinetic profiles, are critical for researchers and drug developers in the field of Parkinson's disease and other neurological disorders.

Catechol-O-methyltransferase (COMT) inhibitors are a class of drugs that play a crucial role in the management of Parkinson's disease by preventing the breakdown of levodopa, the primary medication used to control motor symptoms.[1] This guide provides a comparative overview of the preclinical data for entacapone versus other key COMT inhibitors, offering insights into their distinct pharmacological properties.

In Vitro Potency and Selectivity

The inhibitory potential of COMT inhibitors is a key determinant of their efficacy. Preclinical studies have meticulously quantified this through in vitro assays, typically measuring the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

A comparative study in rats demonstrated that entacapone and tolcapone have nearly identical inhibitory potencies against rat liver COMT in vitro, with Ki values of 10.7 nM and 10.0 nM, respectively.[2] This suggests that at a molecular level, both drugs are highly effective at blocking the COMT enzyme. While direct comparative in vitro studies including opicapone are less common, it is recognized as a potent COMT inhibitor.[3][4]

InhibitorTargetKi (nM)SpeciesReference
Entacapone Liver COMT10.7Rat[2]
Tolcapone Liver COMT10.0Rat[2]
Opicapone COMTPotent inhibitor-[3][4]

Pharmacokinetic Profiles: A Tale of Two Compartments

The in vivo performance of COMT inhibitors is heavily influenced by their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. A key differentiator among these drugs is their ability to cross the blood-brain barrier (BBB).

Preclinical studies in rats have shown that entacapone has a significantly shorter elimination half-life (t1/2β) of 0.8 hours compared to tolcapone's 2.9 hours.[2] Furthermore, the striatum/serum ratio of tolcapone was found to be 3-fold higher than that of entacapone, indicating superior brain penetration for tolcapone.[2] This central activity of tolcapone allows it to inhibit COMT both peripherally and within the brain.[5] In contrast, entacapone and opicapone are considered to be primarily peripherally acting inhibitors, with limited ability to cross the BBB.[1][5]

Opicapone, the newest of the three, exhibits a distinct pharmacokinetic profile characterized by a longer duration of action, which allows for once-daily dosing in clinical settings.[4] Preclinical data in rats show that opicapone is rapidly absorbed.[6]

ParameterEntacaponeTolcaponeOpicaponeSpeciesReference
Elimination Half-life (t1/2β) 0.8 hours2.9 hours-Rat[2]
Striatum/Serum Ratio Lower3-fold higher than Entacapone-Rat[2]
Primary Site of Action PeripheralPeripheral & CentralPeripheral-[1][5]
Absorption RapidRapidRapidRat[2][6]

In Vivo Efficacy in Parkinson's Disease Models

The ultimate preclinical validation for anti-Parkinson's drugs comes from their performance in animal models that mimic the disease's pathology. The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm for this purpose.

In a single oral dose study in rats (10 mg/kg), both entacapone and tolcapone demonstrated an equal maximal degree of COMT inhibition in peripheral tissues.[2] However, consistent with its ability to cross the BBB, tolcapone was more effective at inhibiting striatal COMT.[2] After a 7-day treatment regimen, peripheral COMT activity recovered to control levels within 8 hours after the last dose of entacapone, whereas significant inhibition persisted with tolcapone, highlighting its longer duration of action.[2]

Preclinical investigations have consistently shown that the administration of entacapone can potentiate the effects of L-dopa, leading to an attenuation of motor fluctuations in animal models of Parkinson's disease.[7]

Experimental Protocols

COMT Inhibition Assay

A common method to determine the in vitro potency of COMT inhibitors involves incubating the inhibitor with a source of the COMT enzyme (e.g., rat liver homogenate), a methyl donor (S-adenosyl-L-methionine), and a catechol substrate. The reaction's progress is monitored by measuring the formation of the methylated product over time, often using techniques like high-performance liquid chromatography (HPLC). The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This widely used in vivo model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of one hemisphere of the rat brain. This leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease. The efficacy of COMT inhibitors is then assessed by co-administering them with L-dopa and observing the improvement in motor function, often measured by rotational behavior induced by dopamine agonists like apomorphine.

Visualizing the Mechanism and Workflow

To better understand the context of COMT inhibition, the following diagrams illustrate the dopamine metabolism pathway, a typical experimental workflow for evaluating COMT inhibitors, and the logical relationship of their action.

Dopamine_Metabolism cluster_inhibitors COMT Inhibitors Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine AADC 3-OMD 3-O-Methyldopa (Inactive) Levodopa->3-OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA Homovanillic Acid (Inactive) DOPAC->HVA COMT COMT COMT AADC AADC MAO MAO COMT2 COMT Entacapone Entacapone Entacapone->COMT Inhibits Entacapone->COMT2 Inhibits Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Comparison assay COMT Inhibition Assay (e.g., Rat Liver Homogenate) ic50 Determine IC50/Ki Values assay->ic50 comparison Compare Potency, Efficacy, and Pharmacokinetics ic50->comparison animal_model 6-OHDA Rat Model of Parkinson's Disease treatment Administer Levodopa + COMT Inhibitor animal_model->treatment behavior Assess Motor Function (e.g., Rotational Behavior) treatment->behavior pk_pd Pharmacokinetic & Pharmacodynamic Analysis treatment->pk_pd behavior->comparison pk_pd->comparison Logical_Relationship COMT_Inhibition COMT Inhibition (e.g., by Entacapone) Levodopa_Metabolism Decreased Peripheral Metabolism of Levodopa COMT_Inhibition->Levodopa_Metabolism Levodopa_Bioavailability Increased Bioavailability of Levodopa Levodopa_Metabolism->Levodopa_Bioavailability Brain_Dopamine Increased Dopamine Levels in the Brain Levodopa_Bioavailability->Brain_Dopamine Motor_Symptoms Amelioration of Motor Symptoms in PD Brain_Dopamine->Motor_Symptoms

References

Reproducibility of Entacapone's Effects in 6-OHDA Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of entacapone in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, with a focus on the reproducibility of its therapeutic effects. We will delve into the experimental data, compare entacapone with other therapeutic alternatives, and provide detailed experimental protocols to aid in the design and interpretation of preclinical studies.

Entacapone's Efficacy in the 6-OHDA Rat Model: A Review of the Evidence

Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, is a widely used adjunct therapy in Parkinson's disease to improve the efficacy of levodopa (L-DOPA). Its primary mechanism of action is to reduce the peripheral metabolism of L-DOPA, thereby increasing its bioavailability in the brain. In the 6-OHDA rat model, a cornerstone of preclinical Parkinson's research, entacapone has been shown to potentiate the effects of L-DOPA, leading to improved motor function.

A key study by Gerlach and colleagues (2004) demonstrated that the co-administration of entacapone with L-DOPA significantly enhanced the contralateral turning response in 6-OHDA-lesioned rats compared to L-DOPA alone. This heightened behavioral response was correlated with a substantial increase in striatal dopamine levels, as measured by voltammetry. The study also highlighted that entacapone treatment prolonged and stabilized striatal dopamine levels after L-DOPA administration, suggesting a mechanism for reducing motor fluctuations.[1]

While this study provides a strong foundation, the broader reproducibility of these findings is crucial for validating entacapone's preclinical efficacy. Further studies replicating these behavioral and neurochemical outcomes under varied experimental conditions are necessary to firmly establish the consistency of entacapone's effects in this model.

Comparative Analysis: Entacapone vs. Alternative Therapies

To provide a comprehensive overview, this section compares the effects of entacapone with other COMT inhibitors and non-dopaminergic therapeutic alternatives investigated in the 6-OHDA rat model.

Other COMT Inhibitors: Tolcapone and Opicapone

Tolcapone and opicapone are other COMT inhibitors with distinct pharmacological profiles. While clinical meta-analyses suggest differences in their efficacy and safety in patients, direct preclinical comparisons in the 6-OHDA model are limited but insightful.

  • Opicapone: A newer generation, long-acting, peripherally selective COMT inhibitor, opicapone has shown promise in preclinical studies. Research by Moura and colleagues demonstrated that opicapone administration in 6-OHDA-lesioned rats improved L-DOPA-induced rotational behavior, an effect associated with significant peripheral COMT inhibition.[3]

Non-COMT Inhibitor Alternatives

The exploration of non-dopaminergic pathways offers alternative therapeutic strategies for Parkinson's disease. In the 6-OHDA rat model, several non-COMT inhibitors have been investigated:

  • Adenosine A2A Receptor Antagonists (e.g., Tozadenant): These drugs modulate glutamatergic neurotransmission in the basal ganglia. Studies have shown that A2A antagonists, alone or in combination with other drugs, can improve motor function in 6-OHDA-lesioned rats without inducing the troublesome turning behavior often associated with dopaminergic overstimulation.[4]

  • NMDA Receptor Antagonists (e.g., Radiprodil): By targeting the N-methyl-D-aspartate (NMDA) receptor, these agents can also influence motor activity. Combination therapy of A2A and NR2B-selective NMDA receptor antagonists has been shown to stimulate motor activity to a level comparable to L-DOPA but without the associated side effects in the 6-OHDA model.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies to facilitate a direct comparison of the effects of entacapone and its alternatives.

Table 1: Effects of Entacapone on L-DOPA-Induced Rotational Behavior in 6-OHDA Rats

Treatment GroupL-DOPA Dose (mg/kg)Entacapone Dose (mg/kg)Peak Contralateral Turns (turns/min)Reference
L-DOPA only6.50-~8Gerlach et al., 2004[1]
L-DOPA + Entacapone6.5010~14Gerlach et al., 2004[1]
L-DOPA only4.25-~5Gerlach et al., 2004[1]
L-DOPA + Entacapone4.2510~8Gerlach et al., 2004[1]

Table 2: Effects of Entacapone on Striatal Dopamine Levels in 6-OHDA Rats

Treatment GroupL-DOPA Dose (mg/kg)Entacapone Dose (mg/kg)Peak Striatal Dopamine (% baseline)Duration of Elevated Dopamine (min)Reference
L-DOPA only6.50-~1500~120Gerlach et al., 2004[1]
L-DOPA + Entacapone6.5010~3000>180Gerlach et al., 2004[1]

Table 3: Comparative Effects of Different Therapeutic Agents on Motor Behavior in 6-OHDA Rats

Drug ClassCompoundBehavioral TestKey FindingReference
COMT InhibitorOpicaponeL-DOPA-induced rotationImproved rotational behaviorMoura et al.[3]
Adenosine A2A AntagonistTozadenantOpen-field activityIncreased motor activity without turningMichel et al., 2015[4]
NMDA AntagonistRadiprodilOpen-field activityIncreased motor activity without turningMichel et al., 2015[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used in the cited studies.

6-Hydroxydopamine (6-OHDA) Lesioning Protocol

The unilateral 6-OHDA lesion model is a standard method for inducing a Parkinson's-like neurodegenerative state in rodents.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target injection site.

  • 6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically dissolved in saline with ascorbic acid to prevent oxidation) is injected unilaterally into the medial forebrain bundle (MFB) or the striatum. The coordinates for the injection site are determined using a rat brain atlas.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and softened food.

  • Lesion Verification: The success of the lesion is typically verified 2-3 weeks post-surgery using a behavioral test, such as apomorphine- or amphetamine-induced rotation, and confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry to assess the loss of dopaminergic neurons in the substantia nigra.

Apomorphine-Induced Rotation Test Protocol

This test is used to assess the degree of dopamine receptor supersensitivity on the lesioned side of the brain.

  • Habituation: Rats are habituated to the testing environment (e.g., a circular arena) before the test.

  • Drug Administration: Apomorphine, a non-selective dopamine agonist, is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Data Recording: The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations is recorded for a set period (e.g., 30-60 minutes) using an automated rotometer system or by manual observation.

  • Data Analysis: The net contralateral rotations (contralateral minus ipsilateral) are calculated and expressed as rotations per minute. A significant number of contralateral rotations is indicative of a successful lesion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to this guide.

cluster_workflow Experimental Workflow: 6-OHDA Model & Drug Testing A Rat Selection & Habituation B Unilateral 6-OHDA Lesion (Stereotaxic Surgery) A->B C Post-operative Recovery (2-3 weeks) B->C D Lesion Verification (Apomorphine-induced Rotation) C->D E Drug Administration (e.g., Entacapone + L-DOPA) D->E F Behavioral Assessment (e.g., Rotational Behavior) E->F G Neurochemical Analysis (e.g., Striatal Dopamine) F->G cluster_pathway Dopaminergic Signaling Pathway & Effect of Entacapone LDOPA L-DOPA COMT COMT LDOPA->COMT Peripheral Metabolism DDC DDC LDOPA->DDC Peripheral & Central DA Dopamine DAT Dopamine Transporter DA->DAT Reuptake Postsynaptic Postsynaptic Dopamine Receptors DA->Postsynaptic Metabolite 3-O-Methyldopa (Inactive) COMT->Metabolite DDC->DA Effect Motor Control Improvement Postsynaptic->Effect Entacapone Entacapone Entacapone->COMT Inhibits cluster_6ohda Mechanism of 6-OHDA Neurotoxicity OHDA 6-OHDA DAT Dopamine Transporter OHDA->DAT Uptake Neuron Dopaminergic Neuron DAT->Neuron ROS Reactive Oxygen Species (ROS) Neuron->ROS Oxidation of 6-OHDA Mitochondria Mitochondrial Dysfunction Neuron->Mitochondria Inhibition of Complex I & IV Apoptosis Neuronal Death (Apoptosis) ROS->Apoptosis Mitochondria->Apoptosis

References

Head-to-head comparison of first and second-generation COMT inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of First and Second-Generation COMT Inhibitors

This guide provides an objective comparison of first and second-generation Catechol-O-methyltransferase (COMT) inhibitors, a class of drugs primarily used as an adjunct to levodopa therapy in the management of Parkinson's disease.[1] These agents mitigate the "wearing-off" phenomenon by preventing the peripheral breakdown of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect.[2][3] We will compare the two initially approved inhibitors, tolcapone and entacapone, with the newer, third-generation inhibitor, opicapone, focusing on performance, pharmacokinetics, and safety profiles supported by experimental and clinical data.

Mechanism of Action

When levodopa is administered with a decarboxylase inhibitor (like carbidopa), its primary metabolic pathway becomes O-methylation by COMT into the inactive metabolite 3-O-methyldopa (3-OMD).[4] COMT inhibitors selectively and reversibly block this enzyme, leading to increased plasma levels of levodopa, greater central nervous system uptake, and an extended duration of action for dopamine replacement.[3][5]

COMT_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Levodopa Levodopa COMT COMT Enzyme Levodopa->COMT AADC AADC Enzyme Levodopa->AADC Levodopa_cns Levodopa Levodopa->Levodopa_cns Crosses BBB OMD 3-O-Methyldopa (Inactive) COMT->OMD Dopamine_p Dopamine AADC->Dopamine_p   Metabolized Inhibitors COMT Inhibitors (Tolcapone, Entacapone, Opicapone) Inhibitors->COMT Inhibition AADC_cns AADC Enzyme Levodopa_cns->AADC_cns Dopamine_cns Dopamine (Active in Brain) AADC_cns->Dopamine_cns Therapeutic_Effect Therapeutic Effect Dopamine_cns->Therapeutic_Effect

Caption: Mechanism of COMT inhibitors in Levodopa Metabolism.

Pharmacokinetic Profile Comparison

The key differences between the inhibitors lie in their pharmacokinetic properties, which dictate their dosing regimens and clinical utility. Tolcapone is distinguished by its ability to cross the blood-brain barrier (BBB) and its longer half-life compared to entacapone.[5][6][7] Opicapone, the newest agent, has a high affinity for the COMT enzyme and a long duration of action, allowing for once-daily dosing.[8]

ParameterTolcapone (First Gen)Entacapone (First Gen)Opicapone (Second Gen)
Bioavailability ~65%[6]35%[4]N/A (Data not specified)
Elimination Half-life (t½) 2-3 hours[7]Biphasic: 0.4-0.7 h (β), 2.4 h (γ)[4]~1-2 hours[9]
Time to Max. Concentration (Tmax) ~2 hours~1 hour[4]~4-6 hours[9]
Dosing Frequency 3 times daily[2]With each levodopa dose (4-8 times daily)[2]Once daily at bedtime[2]
Brain Penetration (BBB) Yes, significant[5][6]No, peripherally selective[5]No, peripherally selective[5]
Protein Binding >99%98%[4]N/A (Data not specified)

Performance and Efficacy

All three COMT inhibitors have demonstrated efficacy in reducing "OFF" time—the period when medication effects wear off and Parkinson's symptoms return.[10] Clinical trials show that tolcapone generally provides the most significant increase in "ON" time.[10] Opicapone has been shown to be non-inferior to entacapone, with some studies suggesting an additional reduction in "OFF" time when switching from entacapone.[11][12]

Efficacy ParameterTolcaponeEntacaponeOpicapone
Increase in "ON" Time ~3.2 hours/day vs placebo[10]~0.64 hours/day vs placebo[10]~0.92 hours/day vs placebo[10]
Reduction in "OFF" Time Average of 98 min/day[11]-40.3 min/day vs placebo[11]-60.8 min/day vs placebo[11]
Levodopa Daily Dose Reduction Significant reduction (~100 mg/day)[10]No statistically significant reduction[10][13]No statistically significant reduction[10][13]
Inhibitory Potency (IC50 vs. Liver COMT) 14.8 nM[6]14.3 nM[6]IC50 of 98 µM for ATP content decrease[14]

Note: IC50 values can vary based on experimental conditions. The value for opicapone reflects cytotoxicity (ATP decrease), not direct enzyme inhibition potency in the same units as the others.

Caption: Comparative logical relationship of COMT inhibitors.

Safety and Tolerability

The primary distinction in safety profiles is the risk of hepatotoxicity associated with tolcapone. Cases of acute, fatal fulminant hepatitis led to its restricted use and the requirement for regular liver enzyme monitoring.[15][16] Entacapone and opicapone have not been associated with significant hepatic injury.[12][17] Dopaminergic side effects, such as dyskinesia and nausea, are common to all three drugs due to the increased bioavailability of levodopa and can often be managed by reducing the levodopa dose.[11][17]

Adverse EventTolcaponeEntacaponeOpicapone
Hepatotoxicity Yes, risk of severe liver injury. Regular blood monitoring required.[2][15]No convincing evidence of hepatic injury.[17][18]Not associated with hepatotoxicity.[12]
Diarrhea Prominent side effect, occurs in 16-18% of patients.[15][16]Occurs in <10% of patients.[15]Very low incidence compared to others.[11]
Dyskinesia Common, due to enhanced levodopa effect.[11][15]Common, occurs in ~30% of patients vs. 17.5% in placebo.[18]Common, comparable incidence to other COMT inhibitors.[10]
Urine Discoloration Yes, harmless reddish-brown discoloration.[2][18]Yes, harmless reddish-brown discoloration.[2][18]No urine discoloration reported.[11]
Nausea Common dopaminergic side effect.[17]Common dopaminergic side effect.[17]Common dopaminergic side effect.[8]

Experimental Protocols

Protocol: Determination of IC50 for COMT Inhibition

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of a COMT inhibitor in vitro.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of the COMT enzyme by 50%.[19]

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • S-adenosyl-L-methionine (SAM), the methyl group donor

  • Levodopa (L-DOPA) or another catechol substrate

  • Test inhibitors (Tolcapone, Entacapone, Opicapone)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂)

  • Quenching solution (e.g., perchloric acid)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of S-COMT, SAM, and L-DOPA in the reaction buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor (e.g., from 1 nM to 100 µM) in the reaction buffer. A vehicle control (e.g., DMSO) without the inhibitor is also prepared.[20]

  • Pre-incubation: In a microcentrifuge tube or 96-well plate, add the S-COMT enzyme to each of the inhibitor dilutions and the vehicle control. Allow a short pre-incubation period (e.g., 15-30 minutes) at 37°C to permit the binding of the inhibitor to the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (L-DOPA and SAM) to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 30 minutes) during which the reaction proceeds linearly.

  • Reaction Termination: Stop the reaction by adding the quenching solution (e.g., perchloric acid), which denatures the enzyme.

  • Product Quantification: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using HPLC to separate and quantify the amount of the product, 3-O-methyldopa, formed.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration, normalized to the vehicle control (defined as 100% activity).

    • Plot the reaction rate (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[19]

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme (COMT) & Substrates (L-DOPA, SAM) pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_inhibitor Create Serial Dilutions of Test Inhibitor prep_inhibitor->pre_incubate initiate Initiate Reaction by Adding Substrates pre_incubate->initiate incubate Incubate at 37°C for Fixed Time initiate->incubate terminate Terminate Reaction with Quenching Solution incubate->terminate quantify Quantify Product (3-OMD) via HPLC terminate->quantify plot Plot % Inhibition vs. log[Inhibitor] quantify->plot calculate Calculate IC50 from Dose-Response Curve plot->calculate

Caption: Experimental workflow for determining IC50 values.

Conclusion

The evolution from first to second-generation COMT inhibitors reflects a drive towards improved safety and convenience. Tolcapone, while highly efficacious, is limited by its potential for liver toxicity.[16] Entacapone offered a safer alternative but requires frequent dosing that can impact patient adherence.[2] Opicapone represents a significant advancement, combining the favorable safety profile of entacapone with the convenience of a once-daily dosing regimen, leading to sustained COMT inhibition.[8][11] For researchers and drug development professionals, the development trajectory of COMT inhibitors underscores the importance of optimizing pharmacokinetic and safety profiles to enhance clinical utility and patient outcomes.

References

Patient Preferences for Parkinson's Disease Treatment: A Comparative Analysis of Entacapone Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into patient preferences for adjunctive therapies in Parkinson's disease reveals a nuanced landscape where efficacy, side effects, and dosing convenience play pivotal roles in treatment choices. This comparative guide synthesizes data from key clinical studies, with a focus on a discrete choice experiment, to evaluate patient preference for Entacapone combination therapy against its primary alternative, Opicapone.

For researchers, scientists, and drug development professionals, understanding the factors that drive patient treatment decisions is paramount. This guide provides a comprehensive overview of the current evidence, presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex biological and experimental workflows to facilitate a deeper understanding of patient priorities in the management of Parkinson's disease.

Executive Summary

Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, has been a cornerstone of adjunctive therapy for Parkinson's disease patients experiencing "wearing-off" phenomena with levodopa/carbidopa. However, the emergence of a newer COMT inhibitor, Opicapone, has prompted a re-evaluation of patient preferences. A landmark discrete choice experiment (DCE) directly compared hypothetical treatment profiles mirroring Entacapone and Opicapone, providing valuable insights into the trade-offs patients are willing to make. The findings from this study, supplemented by clinical trial data, indicate a strong patient preference for treatments that offer a favorable balance between increased "ON" time and a reduced burden of side effects and dosing frequency.

Comparative Analysis of Patient Preferences: Entacapone vs. Opicapone

A pivotal discrete choice experiment provides the most direct evidence of patient preferences between treatment profiles analogous to Entacapone and Opicapone.[1][2][3][4][5][6] The study revealed a significant preference for the Opicapone-like profile.

AttributeEntacapone-like ProfileOpicapone-like ProfilePatient Preference
Dosing Frequency With each levodopa doseOnce dailyOpicapone-like profile highly preferred[2][3][4][6]
Increase in Daily "ON" Time VariesVariesMore "ON" time is preferred, but patients will trade it for fewer side effects.[1][2][3][4][6]
Risk of Diarrhea PresentAbsentAbsence of diarrhea is a significant driver of preference.[2][3][4][6]
Risk of Bodily Fluid Discoloration PresentAbsentAvoidance of this side effect is highly valued by patients.[2][3][4][6]
Risk of Dyskinesia PresentPresentA key concern for patients, with a willingness to trade "ON" time to avoid it.[5]

Key Findings from the Discrete Choice Experiment:

  • A majority of respondents (59.1%) indicated a preference for a treatment profile similar to Opicapone, while 13.4% preferred the Entacapone-like profile, and 27.5% would opt for no additional medication.[3][4]

  • Patients were willing to accept a shorter duration of "ON" time to avoid certain side effects. For instance, respondents required at least 60 additional minutes of daily "ON" time to accept a 40% risk of bodily fluid discoloration or 10 additional minutes of troublesome dyskinesia.[2][3][4]

  • A 10% risk of diarrhea would require 40 additional minutes of "ON" time to be acceptable to patients.[2][3][4]

  • The convenience of once-daily dosing was highly valued, with patients requiring 22 additional minutes of "ON" time to accept a switch from one additional pill per day to one with each levodopa/carbidopa dose.[2][3][4]

Clinical Efficacy and Safety: Insights from the BIPARK I & II Trials

While not direct measures of patient preference, the outcomes of the BIPARK I and II clinical trials provide crucial context by comparing the efficacy and safety of Opicapone and Entacapone. These trials were multicenter, randomized, double-blind, placebo- and active-controlled studies.[7][8][9]

OutcomeEntacaponeOpicapone (50mg)
Reduction in "OFF" Time Significant reductionSignificant reduction, numerically greater than Entacapone in some analyses.[8][9]
Increase in "ON" Time Significant increaseSignificant increase.
Global Impression of Change (Patient & Clinician) Improvement notedHigher proportion of patients showing improvement compared to Entacapone.
Common Adverse Events Dyskinesia, nausea, diarrhea, urine discoloration.[1]Dyskinesia, constipation, dry mouth.[9]

Experimental Protocols

Discrete Choice Experiment (DCE) Methodology

The patient preference data cited above was primarily derived from a discrete choice experiment (DCE), a rigorous method for quantifying preferences.[2][3][4][10][11][12]

Study Design: An online survey was administered to adults with a self-reported diagnosis of Parkinson's disease who were currently being treated with levodopa/carbidopa and experiencing "OFF" episodes.[2][3][4]

Hypothetical Treatment Profiles: Participants were presented with a series of questions, each offering a choice between two hypothetical adjunctive treatment profiles and the option of "no additional medicine."[2][3][4] These profiles were defined by five key attributes with varying levels, designed to reflect the characteristics of Entacapone and Opicapone.

  • Increase in daily "ON" time: (e.g., 30, 60, 90 minutes)

  • Additional minutes with troublesome dyskinesia each day: (e.g., 0, 10, 20 minutes)

  • Risk of diarrhea: (e.g., 0%, 10%, 20%)

  • Risk of change in urine, sweat, or saliva color: (e.g., 0%, 20%, 40%)

  • Frequency of daily administration: (e.g., once a day, with each levodopa/carbidopa dose)

Data Analysis: The choices made by the respondents were analyzed using random-parameters logit models. This statistical approach allows for the estimation of the relative importance of each attribute and the trade-offs individuals are willing to make between them.[2][3][4]

BIPARK I & II Clinical Trial Protocol

Study Design: These were Phase III, multicenter, randomized, double-blind, placebo- and active-controlled trials.[7][8][9]

Participants: Eligible patients were adults (aged 30-83 years) with a diagnosis of Parkinson's disease for at least three years, experiencing end-of-dose motor fluctuations, and being treated with a stable dose of levodopa/carbidopa.[7]

Interventions: Patients were randomly assigned to receive once-daily Opicapone (at varying doses), Entacapone (200 mg with each levodopa dose), or a placebo for 14-15 weeks.[7][8]

Primary Endpoint: The primary efficacy measure was the change from baseline in absolute "OFF" time, as recorded by patients in daily diaries.[8]

Visualizing the Mechanism and Workflow

To further elucidate the context of Entacapone therapy, the following diagrams illustrate its mechanism of action and the workflow of the discrete choice experiment.

Mechanism of Action of Entacapone cluster_periphery Periphery cluster_brain Brain Levodopa_admin Levodopa/Carbidopa Administration Levodopa_plasma Levodopa in Plasma Levodopa_admin->Levodopa_plasma COMT COMT Enzyme Levodopa_plasma->COMT Metabolism Levodopa_brain Levodopa crosses Blood-Brain Barrier Levodopa_plasma->Levodopa_brain Metabolite 3-O-methyldopa (Inactive Metabolite) COMT->Metabolite Entacapone Entacapone Entacapone->COMT Inhibits Dopamine Dopamine Levodopa_brain->Dopamine Conversion Therapeutic_Effect Therapeutic Effect (Symptom Improvement) Dopamine->Therapeutic_Effect

Caption: Mechanism of Action of Entacapone.

Discrete Choice Experiment Workflow Recruitment Patient Recruitment (PD, on Levodopa, experiencing 'OFF' time) Survey Online Survey Administration Recruitment->Survey Choice_Task Presentation of Hypothetical Treatment Profiles (Choice between Profile A, Profile B, or No Treatment) Survey->Choice_Task Data_Collection Collection of Patient Choices Choice_Task->Data_Collection Analysis Statistical Analysis (Random-parameters logit model) Data_Collection->Analysis Results Quantification of Patient Preferences and Trade-offs Analysis->Results

Caption: Discrete Choice Experiment Workflow.

Conclusion

The evaluation of patient preference for Entacapone combination therapy, particularly in comparison to newer alternatives like Opicapone, underscores the importance of a patient-centric approach in drug development and clinical practice. While Entacapone remains an effective adjunctive therapy, the available evidence from a discrete choice experiment strongly suggests that patients place a high value on the convenience of once-daily dosing and the avoidance of specific side effects such as diarrhea and bodily fluid discoloration.[2][3][4][6] These preferences are significant enough that patients are willing to trade a certain amount of "ON" time to gain these benefits. For researchers and drug developers, these insights highlight critical attributes to consider in the design of future therapies for Parkinson's disease to ensure they meet the holistic needs of patients.

References

Safety Operating Guide

Proper Disposal of Entacapone Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific procedures for handling and disposing of compounds like Entacapone sodium salt is paramount. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.

Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1] While the final tablet form is not expected to be hazardous under normal handling, the active pharmaceutical ingredient (API) requires careful management, particularly in a laboratory setting where it may be handled in powdered form.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or neoprene glovesTo prevent skin contact.
Eye Protection Safety goggles or face shieldTo protect eyes from dust or splashes.
Respiratory Protection NIOSH/MSHA approved respirator (P3)Recommended when handling powdered form or if dust generation is likely.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin.

Handle this compound in a well-ventilated area to avoid the accumulation of dust.[2] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]

  • Skin Contact: Rinse the affected area with water for several minutes.[2]

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.[1]

  • Inhalation: Move the individual to fresh air.

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2] This ensures the complete destruction of the active compound, preventing its release into the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including expired or unused material, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup debris, in a designated and clearly labeled chemical waste container.[3] The container should be kept tightly closed in a dry, well-ventilated, and secure area.[3]

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled for chemical waste.

  • Liquid Waste: If this compound is in a solution, it should be collected in a sealed, labeled container designated for hazardous chemical waste. Do not mix with other incompatible waste streams.

2. Spill Management:

In the event of a spill, the primary objective is to contain the material and prevent it from becoming airborne.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material to prevent dust generation.

    • Carefully sweep or vacuum the material into a designated chemical waste container.[1]

    • Clean the spill area thoroughly with a suitable detergent and water.

    • Collect all cleanup materials in the same chemical waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your facility's safety officer or emergency response team.

    • Follow your institution's established spill response protocol.

3. Final Disposal:

  • Arrange for the collection of the sealed and labeled waste containers by a licensed hazardous waste disposal contractor.

  • Ensure all disposal activities are conducted in strict accordance with federal, state, and local regulations.[1]

  • Avoid disposing of this compound down the drain or in regular trash, as it is considered slightly hazardous to aquatic life and large quantities should not enter waterways.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store Store Securely in Designated Area collect_solid->store collect_liquid->store collect_sharps->store dispose Arrange for Licensed Hazardous Waste Disposal (Incineration Recommended) store->dispose

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their organizations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.